Trk-IN-28
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25F2N7 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-7-(4-methylpiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C27H25F2N7/c1-35-6-8-36(9-7-35)21-3-4-22-25(15-21)30-16-31-26(22)32-27-23-13-17(2-5-24(23)33-34-27)10-18-11-19(28)14-20(29)12-18/h2-5,11-16H,6-10H2,1H3,(H2,30,31,32,33,34) |
InChI Key |
ZJFBRVTUAWNZFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC=N3)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Trk-IN-28: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trk-IN-28 is a potent inhibitor of Tropomyosin receptor kinases (TRKs) with significant activity against wild-type and mutant forms of these receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and representative experimental protocols for its characterization. The information is intended to support further research and development of this and similar molecules in the context of oncology and neuroscience.
Introduction to TRK Signaling
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] They are activated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][3] Upon ligand binding, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell survival, proliferation, differentiation, and synaptic plasticity.[3][4] The primary signaling pathways activated by TRK receptors include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2] Dysregulation of TRK signaling, often through gene fusions or mutations, is an oncogenic driver in a variety of adult and pediatric cancers.[2]
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibitory activity against wild-type TRK, as well as clinically relevant mutant forms, including TRKG595R and TRKG667C. The compound also exhibits anti-proliferative effects in cellular models driven by TRK activity.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| TRKWT | 0.55 |
| TRKG595R | 25.1 |
| TRKG667C | 5.4 |
Data sourced from MedchemExpress and is based on the findings of Xu Y, et al. (2024).
Table 2: Anti-proliferative Activity of a related compound, TRK-IN-2
| Cell Line | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | 9.5 |
| Ba/F3-ETV6-TRKBWT | 3.7 |
| Ba/F3-LMNA-TRKG595R | 205.0 |
| Ba/F3-LMNA-TRKAG667C | 48.3 |
Data for the related compound TRK-IN-2 is provided for context and is sourced from MedchemExpress, referencing Xu Y, et al. (2024).
TRK Signaling Pathways and Inhibition by this compound
This compound exerts its therapeutic effect by blocking the ATP-binding site of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in cell proliferation and survival in TRK-dependent cancer cells.
Experimental Protocols
While the specific protocols for this compound are not publicly available, this section provides representative methodologies for key assays used in the characterization of TRK inhibitors.
Biochemical Kinase Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a purified TRK enzyme.
Materials:
-
Purified recombinant TRK kinase domain (e.g., TrkA, TrkB, or TrkC)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Kinase substrate (e.g., a synthetic peptide or protein)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the TRK enzyme, kinase buffer, and substrate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (Representative Protocol)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on TRK signaling.
Materials:
-
TRK-dependent cell line (e.g., Ba/F3 cells engineered to express a TRK fusion protein)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay reagent)
-
Microplate reader
Procedure:
-
Seed the TRK-dependent cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence), which correlates with the number of viable cells.
-
Determine the IC50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Kinase Selectivity
An essential aspect of drug development is understanding the selectivity of an inhibitor. A highly selective inhibitor targets the intended kinase with minimal off-target effects, which can reduce the potential for toxicity. While a specific kinase selectivity profile for this compound is not publicly available, pan-TRK inhibitors are typically screened against a broad panel of kinases to assess their selectivity.[5] A desirable profile for a pan-TRK inhibitor would show high potency against TrkA, TrkB, and TrkC, with significantly lower activity against other kinases.
Conclusion
This compound is a potent inhibitor of wild-type and mutant TRK kinases, demonstrating anti-proliferative activity in cellular models. Its mechanism of action involves the direct inhibition of the TRK kinase domain, leading to the suppression of key downstream signaling pathways that drive cell growth and survival. The representative experimental protocols provided in this guide offer a framework for the further characterization of this and similar compounds. Future studies should focus on elucidating the detailed kinase selectivity profile of this compound and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2007048074A1 - Method and apparatus for correlating levels of biomarker products with disease - Google Patents [patents.google.com]
- 3. US11174264B2 - TYK2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Differential Roles of Ca2+/Calmodulin-Dependent Protein Kinase II and Mitogen-Activated Protein Kinase Activation in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing diversity from a kinase screen: identification of novel and selective pan-Trk inhibitors for chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Trk-IN-28
For Researchers, Scientists, and Drug Development Professionals
Discovery of Trk-IN-28: A Potent Pan-TRK Inhibitor
This compound, also identified as compound 30f, is a highly potent inhibitor of Tropomyosin receptor kinases (TRK). Its discovery is the result of a focused drug discovery effort centered on indazolylaminoquinazoline derivatives. This class of compounds was investigated for its potential to inhibit TRK enzymes, which are critical mediators in neuronal signaling and have been implicated as oncogenic drivers in a variety of cancers when their encoding genes, NTRK1, NTRK2, and NTRK3, undergo fusion events.
The development of this compound was part of a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and kinase selectivity of the indazolylaminoquinazoline scaffold. Through iterative chemical synthesis and biological evaluation, researchers identified this compound as a lead compound with exceptional inhibitory activity against both wild-type TRK and clinically relevant mutant forms that confer resistance to first-generation TRK inhibitors.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₇H₂₅F₂N₇ |
| Molecular Weight | 485.53 g/mol [1] |
| CAS Number | 2991504-43-7 |
Biological Activity
This compound demonstrates potent pan-TRK inhibitory activity. The table below summarizes its half-maximal inhibitory concentrations (IC₅₀) against wild-type and mutant TRK kinases.
| Target | IC₅₀ (nM) |
| TRK WT | 0.55[1][2] |
| TRK G595R | 25.1[1][2] |
| TRK G667C | 5.4[1][2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the indazolylaminoquinazoline core, followed by the introduction of the key side chains. The general synthetic scheme is outlined below.
General Procedure for the Synthesis of 4-(1H-indazol-3-ylamino)quinazoline Derivatives
The synthesis of the 4-(1H-indazol-3-ylamino)quinazoline core, a key structural motif of this compound, is typically achieved through a condensation reaction between a 4-chloroquinazoline precursor and a 3-aminoindazole derivative. This reaction is often carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF), and may be heated to drive the reaction to completion. The specific substituents on both the quinazoline and indazole rings are introduced in earlier steps of the synthesis.
While the precise, step-by-step synthesis of this compound (compound 30f) from the primary literature (Xu et al., Bioorg. Med. Chem., 2024) is not publicly available in full detail, the general approach for analogous compounds involves the following conceptual steps:
-
Synthesis of the Substituted 4-Chloroquinazoline: This intermediate is typically prepared from the corresponding 2-aminobenzonitrile or anthranilic acid derivative, which undergoes cyclization to form the quinazolinone, followed by chlorination to yield the 4-chloroquinazoline.
-
Synthesis of the Substituted 3-Aminoindazole: The indazole core can be synthesized through various methods, often starting from a substituted 2-methylaniline or a related precursor. The amino group at the 3-position is a key handle for the subsequent coupling reaction.
-
Coupling Reaction: The substituted 4-chloroquinazoline and the substituted 3-aminoindazole are then reacted together, typically under thermal conditions, to form the C-N bond and yield the final indazolylaminoquinazoline scaffold of this compound.
Experimental Protocols
In Vitro TRK Kinase Inhibition Assay
The inhibitory activity of this compound against wild-type and mutant TRK kinases is determined using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The following provides a generalized protocol based on standard kinase assay methodologies.
Objective: To determine the IC₅₀ values of this compound against TRK WT, TRK G595R, and TRK G667C.
Materials:
-
Recombinant human TRK WT, TRK G595R, and TRK G667C enzymes
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)
-
This compound (dissolved in DMSO)
-
HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
A kinase reaction mixture is prepared containing the respective TRK enzyme and the biotinylated peptide substrate in the assay buffer.
-
This compound is serially diluted in DMSO and then added to the wells of the microplate. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of ATP to each well.
-
The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The reaction is stopped by the addition of an EDTA-containing buffer.
-
The HTRF detection reagents are added to each well and the plate is incubated in the dark to allow for binding to the phosphorylated substrate.
-
The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
The ratio of the two emission signals is calculated, and the percent inhibition for each concentration of this compound is determined relative to the DMSO control.
-
The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
TRK Signaling Pathway
Tropomyosin receptor kinases are activated by neurotrophins, leading to the activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. This compound exerts its therapeutic effect by inhibiting the initial phosphorylation event of the TRK receptor, thereby blocking these downstream signals. The major signaling cascades initiated by TRK activation are the Ras/Raf/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the PLCγ/DAG/PKC pathway.
Caption: TRK Signaling Pathway and Inhibition by this compound.
References
Trk-IN-28 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-28 is a potent and selective inhibitor of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial mediators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. This compound, a derivative of indazolylaminoquinazoline, has demonstrated significant inhibitory activity against both wild-type and mutant forms of Trk receptors, positioning it as a valuable tool for cancer research and potential drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a complex heterocyclic structure. Its systematic IUPAC name and other key identifiers are provided below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-((3-((3,5-difluorobenzyl)methyl)-1H-indazol-6-yl)amino)-7-(4-methylpiperazin-1-yl)quinazoline |
| Molecular Formula | C27H25F2N7 |
| Molecular Weight | 485.53 g/mol |
| SMILES String | FC1=CC(CC2=CC3=C(NN=C3NC4=C5C=CC(N6CCN(C)CC6)=CC5=NC=N4)C=C2)=CC(F)=C1 |
| CAS Number | 2991504-43-7[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | Not explicitly reported | N/A |
| Solubility | Soluble in DMSO. | Vendor Information |
| Insoluble in water and ethanol. | Vendor Information |
Biological Activity
This compound exhibits potent inhibitory activity against wild-type Trk receptors and clinically relevant mutant forms. Its efficacy has been demonstrated in both biochemical and cell-based assays.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| TrkWT | 0.55 | [2] |
| TrkG595R | 25.1 | [2] |
| TrkG667C | 5.4 | [2] |
Table 4: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Reference |
| Ba/F3-ETV6-TRKAWT | 9.5 | [2] |
| Ba/F3-ETV6-TRKBWT | 3.7 | [2] |
| Ba/F3-LMNA-TRKG595R | 205.0 | [2] |
| Ba/F3-LMNA-TRKAG667C | 48.3 | [2] |
Signaling Pathway
Trk receptors, upon binding with their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival and proliferation. Key pathways activated include the Ras/MAPK/ERK pathway and the PI3K/Akt pathway. This compound, as a Trk inhibitor, blocks these signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the primary literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in a key coupling reaction.
A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Xu et al. in Bioorganic & Medicinal Chemistry.
Biochemical Kinase Assay
The inhibitory activity of this compound against Trk kinases is determined using a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant Trk kinase enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Detection reagents (e.g., HTRF-based)
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the Trk kinase enzyme, biotinylated peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable plate reader to measure the HTRF signal.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative effect of this compound is assessed using engineered cell lines that are dependent on Trk signaling for their growth.
Materials:
-
Ba/F3 cells stably expressing ETV6-TRKA/B or LMNA-TRKA fusions
-
Cell culture medium (e.g., RPMI-1640 supplemented with FBS)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells/well.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted compound to the cells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
Conclusion
This compound is a highly potent inhibitor of Trk kinases with significant anti-proliferative activity in cellular models driven by Trk fusions. Its well-characterized chemical structure and biological activity make it a valuable research tool for investigating the role of Trk signaling in cancer and other diseases. The detailed protocols provided in this guide offer a foundation for researchers to utilize this compound in their studies. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent.
References
Trk-IN-28: A Technical Guide to a Selective TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-28 is a potent and selective inhibitor of Tropomyosin receptor kinases (TRK). The TRK family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, has been implicated as an oncogenic driver in a variety of adult and pediatric tumors.[1][2] This has established the TRK family as a significant target for cancer therapeutics. This compound has demonstrated inhibitory activity against both wild-type and mutated forms of TRK kinases, making it a valuable tool for research and a potential candidate for further drug development.
This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it targets, and detailed experimental protocols for its characterization.
Data Presentation
Biochemical Potency
The inhibitory activity of this compound against wild-type and mutant TRK kinases has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| TRK WT | 0.55 |
| TRK G595R | 25.1 |
| TRK G667C | 5.4 |
Data sourced from publicly available information.
Cellular Anti-proliferative Activity
This compound has been shown to inhibit the proliferation of Ba/F3 cells engineered to express various TRK fusion proteins. The IC50 values for its anti-proliferative activity are presented in the following table.
| Cell Line | IC50 (nM) |
| Ba/F3-ETV6-TRKA WT | 9.5 |
| Ba/F3-ETV6-TRKB WT | 3.7 |
| Ba/F3-LMNA-TRK G595R | 205.0 |
| Ba/F3-LMNA-TRKA G667C | 48.3 |
Data sourced from publicly available information.
Signaling Pathways
TRK receptors, upon activation by their neurotrophin ligands, initiate a cascade of downstream signaling events that are critical for cell survival, proliferation, and differentiation. The primary pathways activated include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. This compound, by inhibiting the kinase activity of TRK, effectively blocks these downstream signals.
Caption: TRK Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TRK inhibitors like this compound. These protocols are based on standard industry practices and should be optimized for specific laboratory conditions.
Biochemical Kinase Assay (Generic Protocol)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of TRK kinases.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Materials:
-
Recombinant TRK kinase (WT, G595R, G667C)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the TRK kinase and substrate solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. Note: The final ATP concentration should be at or near the Km for the specific TRK kinase to obtain accurate IC50 values. This information is often provided by the kinase vendor or needs to be determined experimentally.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Ba/F3 Cell Proliferation Assay (Generic Protocol)
This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on TRK signaling for their growth and survival.[3]
Caption: Workflow for a Ba/F3 cell proliferation assay.
Materials:
-
Ba/F3 cells stably expressing a TRK fusion protein (e.g., ETV6-TRKA)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Culture the Ba/F3-TRK fusion cell lines in RPMI-1640 medium with 10% FBS. These cells are IL-3 independent.
-
Harvest the cells and seed them in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot Analysis of TRK Signaling (Generic Protocol)
This protocol is used to detect the phosphorylation status of TRK and its downstream signaling proteins, thereby confirming the mechanism of action of this compound in a cellular context.
Materials:
-
Cells expressing TRK (e.g., Ba/F3-ETV6-TRKA or other relevant cell lines)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-TRK (e.g., p-TRKA Tyr490)
-
Total TRK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed the cells and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of TRK and its downstream targets.
Selectivity Profile
A comprehensive kinase selectivity profile, often determined through a kinome scan, is crucial to fully characterize a selective inhibitor. This analysis assesses the binding or inhibitory activity of the compound against a large panel of kinases. At the time of this writing, a detailed, publicly available kinome scan for this compound has not been identified. Such data would be invaluable for understanding its off-target effects and further confirming its selectivity for the TRK family.
Conclusion
This compound is a potent inhibitor of TRK kinases, demonstrating significant activity against both wild-type and clinically relevant mutant forms in biochemical and cellular assays. Its ability to block the proliferation of TRK-dependent cancer cell lines highlights its potential as a valuable research tool and a starting point for the development of novel anti-cancer therapies. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential TRK inhibitors. Further studies to elucidate its full kinome selectivity and in vivo efficacy are warranted.
References
Trk-IN-28: A Technical Guide to IC50 Values and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Tropomyosin receptor kinase (Trk) inhibitor, Trk-IN-28. The document summarizes its inhibitory activity (IC50 values) against wild-type and mutant Trk kinases, details its effects on cancer cell proliferation, and outlines the experimental methodologies used for these determinations. Furthermore, it visually elucidates the key signaling pathways modulated by this compound and the workflow of the assays through detailed diagrams.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound has been quantified through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of its activity against different Trk kinase variants and in various cellular contexts.
| Target | Assay Type | IC50 (nM) | Cell Line (for cellular assays) |
| TRK WT | Biochemical | 0.55 | N/A |
| TRK G595R | Biochemical | 25.1 | N/A |
| TRK G667C | Biochemical | 5.4 | N/A |
| ETV6-TRKA WT | Cellular | 9.5 | Ba/F3 |
| ETV6-TRKB WT | Cellular | 3.7 | Ba/F3 |
| LMNA-TRKA G595R | Cellular | 205.0 | Ba/F3 |
| LMNA-TRKA G667C | Cellular | 48.3 | Ba/F3 |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of IC50 data. Below are the methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay
The in vitro inhibitory activity of this compound against wild-type and mutant TRK kinases was determined using a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The inhibition of the kinase by this compound leads to a decrease in ADP production.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the specific TRK kinase (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[1]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for the kinase reaction to proceed.[1]
-
Detection: A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced. This is often achieved through a luminescence-based method where ADP is converted to ATP, which then drives a luciferase-luciferin reaction.[1]
-
Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation (Ba/F3) Assay
The anti-proliferative activity of this compound was assessed using the Ba/F3 cell line, a murine IL-3 dependent pro-B cell line that can be engineered to express specific fusion proteins, rendering their growth dependent on the activity of the expressed kinase.[2][3][4]
Principle: Inhibition of the constitutively active TRK fusion protein by this compound leads to the suppression of cell proliferation and viability, which can be quantified.
General Protocol:
-
Cell Culture: Ba/F3 cells stably expressing the respective ETV6-TRKA/B or LMNA-TRKA fusion proteins are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density.
-
Compound Treatment: this compound is added to the cells at a range of concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.[2]
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP content, respectively.[2]
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Trk inhibition and a typical experimental workflow.
Trk Signaling Pathways
Trk receptors, upon activation by neurotrophins or through oncogenic fusions, initiate several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. The primary pathways affected by Trk kinase activity are the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[5][6][7]
Caption: Major Trk signaling pathways leading to cell survival and proliferation.
Experimental Workflow: Biochemical IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a kinase inhibitor in a biochemical assay.
Caption: Workflow for biochemical IC50 determination of a kinase inhibitor.
References
- 1. promega.com [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 6. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
The Role of Trk-IN-28 in Neurotrophin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-28, also identified as compound 30f, is a potent and selective inhibitor of Tropomyosin receptor kinases (Trks).[1][2] The Trk family, comprising TrkA, TrkB, and TrkC, are high-affinity receptor tyrosine kinases for neurotrophins, a class of growth factors crucial for the development, function, and survival of neurons.[3][4] The binding of neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3) to their respective Trk receptors initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are fundamental in regulating cell proliferation, differentiation, and apoptosis.[5][6]
Dysregulation of the neurotrophin/Trk signaling axis has been implicated in a variety of neurological disorders and cancers. Consequently, small molecule inhibitors of Trk kinases, like this compound, are invaluable tools for dissecting the intricate roles of neurotrophin signaling in both physiological and pathological states. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its application as a research tool in neurotrophin studies.
Mechanism of Action and Biochemical Profile
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of Trk receptors to block their autophosphorylation and subsequent activation of downstream signaling pathways. Its efficacy has been demonstrated against wild-type Trk and clinically relevant mutant forms that confer resistance to other Trk inhibitors.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical Inhibitory Activity of this compound [1][2]
| Target | IC50 (nM) |
| Trk (Wild-Type) | 0.55 |
| Trk G595R Mutant | 25.1 |
| Trk G667C Mutant | 5.4 |
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cell Lines [1][2]
| Cell Line | Expressed Fusion Protein | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | ETV6-TrkA (Wild-Type) | 9.5 |
| Ba/F3-ETV6-TRKBWT | ETV6-TrkB (Wild-Type) | 3.7 |
| Ba/F3-LMNA-TRKG595R | LMNA-TrkA (G595R Mutant) | 205.0 |
| Ba/F3-LMNA-TRKAG667C | LMNA-TrkA (G667C Mutant) | 48.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental protocols used to characterize the activity of Trk inhibitors like this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Setup : In a 384-well plate, a reaction mixture is prepared containing the purified Trk kinase domain, a specific peptide substrate, and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Inhibitor Addition : this compound is serially diluted and added to the reaction wells. A DMSO control (vehicle) is also included.
-
Reaction Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. This is achieved by converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.
-
Data Analysis : The luminescent signal is read using a plate reader. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Ba/F3 Cells)
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be genetically engineered to express a constitutively active Trk fusion protein, thereby rendering its proliferation dependent on Trk signaling and independent of IL-3.[7]
-
Cell Culture and Seeding : Ba/F3 cells expressing the Trk fusion protein of interest are cultured in appropriate media without IL-3. Cells are then seeded into 96-well plates at a predetermined density.
-
Compound Treatment : this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation : The plates are incubated for a period of 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescent signal is measured, and the IC50 value for anti-proliferative activity is determined by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Neurotrophin/Trk Signaling Pathway
Experimental Workflow for this compound Characterization
Conclusion
This compound is a valuable chemical probe for the study of neurotrophin signaling. Its high potency against wild-type and mutant Trk kinases allows for the effective inhibition of this pathway in both in vitro and cellular models. The data and protocols presented in this guide are intended to provide researchers with the necessary information to utilize this compound in their investigations into the multifaceted roles of Trk signaling in health and disease. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile, which will be critical for its potential translation into therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Frontiers | Neurotrophin signalling in the human nervous system [frontiersin.org]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. George Yancopoulos - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Investigating Oncogenic TRK Fusions with Trk-IN-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies used to investigate the efficacy and mechanism of action of Trk-IN-28, a potent inhibitor of Tropomyosin receptor kinase (TRK) fusions. Oncogenic fusions involving the NTRK genes are key drivers in a variety of cancers, leading to constitutively active TRK kinase signaling and promoting tumor growth. This compound has emerged as a valuable tool for studying and potentially treating these malignancies.
Introduction to Oncogenic TRK Fusions and this compound
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein.[1][2] This fusion event leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving downstream signaling pathways critical for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[1][2]
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of TRK kinases, thereby blocking their catalytic activity.[3] It has shown potent inhibitory activity against both wild-type TRK and clinically relevant mutant forms that confer resistance to first-generation inhibitors.[3]
Data Presentation: this compound Inhibitory Activity
The following tables summarize the reported in vitro potency of this compound against various TRK proteins and cell lines harboring TRK fusions.
Table 1: Biochemical Inhibitory Activity of this compound [3]
| Target | IC50 (nM) |
| TRKWT | 0.55 |
| TRKG595R | 25.1 |
| TRKG667C | 5.4 |
Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells [3]
| Cell Line | Fusion Protein | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | ETV6-TRKA | 9.5 |
| Ba/F3-ETV6-TRKBWT | ETV6-TRKB | 3.7 |
| Ba/F3-LMNA-TRKG595R | LMNA-TRKA G595R | 205.0 |
| Ba/F3-LMNA-TRKAG667C | LMNA-TRKA G667C | 48.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro TRK Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinase domains.
Materials:
-
Recombinant human TRK kinase domain (e.g., TRKA, TRKB, or TRKC)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add the TRK kinase and the kinase substrate to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation (Viability) Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cells harboring TRK fusions. The KM12 human colorectal carcinoma cell line, which expresses the TPM3-NTRK1 fusion protein, is a relevant model.[4][5][6] Ba/F3 murine pro-B cells engineered to express specific TRK fusions are also commonly used.[7][8][9]
Materials:
-
TRK fusion-positive cell line (e.g., KM12 or engineered Ba/F3 cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the TRK fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the serially diluted this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of TRK Signaling Pathway
This method is used to determine the effect of this compound on the phosphorylation status of TRK and its downstream signaling proteins.
Materials:
-
TRK fusion-positive cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][11]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture TRK fusion-positive cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Oncogenic TRK Fusion Signaling and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for Evaluating this compound Efficacy.
References
- 1. The Impact of ETV6-NTRK3 Oncogenic Gene Fusions on Molecular and Signaling Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Human ETV6-NTRK2 Stable Cell Line - BaF3 (CSC-RO0359) - Creative Biogene [creative-biogene.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Methodological & Application
Application Notes and Protocols for Trk-IN-28 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling has been implicated in various diseases, including cancer and neurological disorders. Trk-IN-28 is a potent inhibitor of Trk kinases, demonstrating significant activity against both wild-type and mutant forms of the receptors.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other Trk inhibitors.
Trk Signaling Pathway
Upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB), Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their kinase domains.[1] This activation initiates a cascade of downstream signaling events through pathways such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.[4]
Caption: Trk Receptor Signaling Pathway and Inhibition by this compound.
Data Presentation
The inhibitory activity of this compound against various Trk kinases and in cell-based proliferation assays is summarized in the table below.
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| TrkWT | Biochemical | 0.55 | - | [2][3] |
| TrkG595R | Biochemical | 25.1 | - | [2][3] |
| TrkG667C | Biochemical | 5.4 | - | [2][3] |
| Ba/F3-ETV6-TrkAWT | Proliferation | 9.5 | Ba/F3 | [2] |
| Ba/F3-ETV6-TrkBWT | Proliferation | 3.7 | Ba/F3 | [2] |
| Ba/F3-LMNA-TrkG595R | Proliferation | 205.0 | Ba/F3 | [2] |
| Ba/F3-LMNA-TrkAG667C | Proliferation | 48.3 | Ba/F3 | [2] |
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of Trk inhibitors in a cellular context. Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival and proliferation.[1] When engineered to express a constitutively active Trk fusion protein, their survival becomes dependent on Trk signaling, making them an ideal model to screen for Trk inhibitors.[4][5]
Materials:
-
Ba/F3 cells stably expressing a Trk fusion protein (e.g., ETV6-TrkA)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound or other test compounds
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well white, clear-bottom assay plates
Protocol:
-
Cell Culture: Culture the Ba/F3-Trk cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating:
-
Wash the cells with PBS to remove any residual IL-3.
-
Resuspend the cells in assay medium (RPMI-1640 with 1% FBS) to a density of 2 x 105 cells/mL.
-
Add 50 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 µM.
-
Further dilute the compound serial dilutions in assay medium.
-
Add 50 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.5%. Include wells with vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Ba/F3 Cell Proliferation Assay Workflow.
Trk Phosphorylation Assay (Cellular ELISA)
This assay measures the inhibition of Trk autophosphorylation in a cellular context.
Materials:
-
Cells endogenously expressing a Trk receptor (e.g., SH-SY5Y for TrkA/TrkB) or engineered to overexpress a specific Trk receptor.
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Neurotrophin ligand (e.g., NGF for TrkA)
-
This compound or other test compounds
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching solution (e.g., 1% H2O2 in wash buffer)
-
Blocking buffer (e.g., 5% BSA in wash buffer)
-
Primary antibodies: anti-phospho-Trk (specific for the phosphorylated receptor) and anti-total-Trk
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours and culture overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Pretreat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Neurotrophin Stimulation: Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for TrkA) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
Quench endogenous peroxidase activity with quenching solution for 20 minutes.
-
Wash the cells three times with wash buffer.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-phospho-Trk) overnight at 4°C. In parallel wells, incubate with anti-total-Trk antibody for normalization.
-
Wash the cells three times with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells five times with wash buffer.
-
-
Detection:
-
Add TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Normalize the phospho-Trk signal to the total-Trk signal for each condition.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Cellular Trk Phosphorylation Assay Workflow.
References
- 1. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. carnabio.com [carnabio.com]
Application Notes: Trk-IN-28 in Cancer Cell Lines
Introduction
Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (RTKs) comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are crucial for the development and function of the nervous system.[1][] In various cancers, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in ligand-independent, constitutive activation of the kinase.[1][3] This aberrant signaling drives tumor growth and survival by activating downstream pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways.[1][4][5] Consequently, Trk fusions are recognized as oncogenic drivers in a wide range of tumors, making Trk proteins attractive therapeutic targets.[][3]
Trk-IN-28: Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Trk kinases. It functions by competing with ATP for the binding site in the catalytic kinase domain of the Trk protein, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[] This inhibition blocks the pro-proliferative and anti-apoptotic signals essential for the survival of Trk-dependent cancer cells, ultimately leading to cell growth arrest and apoptosis.[5][6]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against wild-type and mutated Trk kinases.
| Kinase Target | IC50 (nM) |
| TRKWT | 0.55 |
| TRKG595R | 25.1 |
| TRKG667C | 5.4 |
| Data sourced from MedchemExpress and CymitQuimica.[7][8] |
Table 2: Anti-proliferative Activity of a this compound Analog (TRK-IN-2)
This table shows the anti-proliferative IC50 values of a closely related compound, TRK-IN-2, against Ba/F3 cells engineered to express various ETV6-TRK fusion proteins. These cell lines are dependent on the Trk fusion for their proliferation and survival.
| Cell Line | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | 9.5 |
| Ba/F3-ETV6-TRKBWT | 3.7 |
| Ba/F3-LMNA-TRKG595R | 205.0 |
| Ba/F3-LMNA-TRKAG667C | 48.3 |
| Data sourced from MedchemExpress and CymitQuimica.[7][8] |
Signaling Pathway Visualization
References
- 1. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel c-Met/TRK inhibitor 1D228 efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trk receptor inhibition induces apoptosis of proliferating but not quiescent human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cymitquimica.com [cymitquimica.com]
Application Note: Western Blot Protocol for Monitoring p-TRK Inhibition by Trk-IN-28
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tropomyosin receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Upon binding to their respective neurotrophin ligands, TRK receptors dimerize and autophosphorylate on specific tyrosine residues, initiating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][3] Dysregulation of TRK signaling is implicated in various cancers, making TRK inhibitors a promising class of therapeutic agents.[2] Trk-IN-28 is a potent and selective inhibitor of TRK kinases. This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of TRK (p-TRK) in cultured cells following treatment with this compound, a critical method for assessing the inhibitor's efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway and the experimental workflow for the Western blot protocol.
Experimental Protocol
This protocol is designed for assessing the inhibition of TRK phosphorylation in a suitable cell line, such as PC12 cells (which endogenously express TrkA) or NIH/3T3 cells engineered to overexpress a specific TRK family member.
Materials and Reagents
-
Cell Line: PC12, NIH/3T3-TrkA, NIH/3T3-TrkB, or NIH/3T3-TrkC
-
Cell Culture Media and Supplements: (e.g., DMEM, RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin)
-
This compound (Stock solution prepared in DMSO)
-
Neurotrophin: (e.g., NGF for TrkA, BDNF for TrkB)
-
Lysis Buffer: (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., Tris-Glycine with 20% methanol)
-
Membranes: PVDF or Nitrocellulose
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-TRK (specific to the relevant phosphorylation site, e.g., p-TrkA Tyr490)
-
Rabbit or Mouse anti-total-TRK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate: (e.g., ECL substrate)
-
Imaging System: Chemiluminescence imager
Methodology
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin (e.g., 50 ng/mL NGF for PC12 cells) for 10-15 minutes to induce TRK phosphorylation. A non-stimulated control group should also be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions for your transfer apparatus.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary antibody against p-TRK, diluted in 5% BSA in TBST, overnight at 4°C.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total TRK and a loading control like β-actin.[6]
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-TRK to total TRK for each sample.
-
Data Presentation
The following table presents representative quantitative data from a dose-response experiment with this compound. The data illustrates the expected decrease in the p-TRK/Total TRK ratio with increasing concentrations of the inhibitor.
| This compound Conc. (nM) | p-TRK (Densitometry Units) | Total TRK (Densitometry Units) | p-TRK / Total TRK Ratio | % Inhibition |
| 0 | 15,000 | 15,500 | 0.97 | 0% |
| 1 | 12,500 | 15,300 | 0.82 | 15% |
| 10 | 7,800 | 15,600 | 0.50 | 48% |
| 100 | 2,100 | 15,400 | 0.14 | 86% |
| 1000 | 500 | 15,500 | 0.03 | 97% |
Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of the experiment.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to assess the inhibitory activity of this compound on TRK receptor phosphorylation. By following this detailed methodology, researchers can effectively quantify the dose-dependent or time-course effects of this compound and other potential TRK inhibitors, which is a critical step in the drug development process for TRK-targeted therapies.
References
- 1. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TrkA/TrkB/TrkC Recombinant Monoclonal Antibody (RM423) (MA5-36218) [thermofisher.com]
- 5. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Trk-IN-28: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-28 is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are key players in neuronal development and function, and their aberrant activation through gene fusions or mutations has been identified as a driver in a variety of cancers. This compound offers a valuable tool for researchers investigating the role of TRK signaling in cancer biology and for the preclinical development of targeted cancer therapies. This document provides detailed application notes and protocols for the effective use of this compound in experimental settings.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.
| Property | Value |
| Molecular Weight | 485.53 g/mol |
| Formula | C₂₇H₂₅F₂N₇ |
| Appearance | Solid |
| Solubility | |
| DMSO | Soluble (See preparation protocol) |
| Ethanol | Limited Solubility |
| Water | Insoluble |
Note: While specific quantitative solubility data for this compound is not widely published, similar kinase inhibitors exhibit good solubility in DMSO, often in the range of 100-125 mg/mL. It is recommended to perform a small-scale solubility test to confirm the optimal concentration for your specific stock solution.
Biological Activity
This compound demonstrates potent inhibitory activity against both wild-type and clinically relevant mutant forms of TRK kinases.
| Target | IC₅₀ |
| TRK WT | 0.55 nM |
| TRK G595R | 25.1 nM |
| TRK G667C | 5.4 nM |
Signaling Pathway
This compound exerts its effects by inhibiting the TRK signaling pathway. Upon binding of neurotrophins, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The three major signaling arms of the TRK pathway are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 485.53 g/mol * 1 mL * (1 g / 1000 mg) * (1 L / 1000 mL) = 4.8553 mg Adjust the mass and volume as needed for your desired stock concentration and volume.
-
Dissolve this compound in DMSO:
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Cell Viability Assay (MTT-based)
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines with known TRK fusions.
Materials:
-
TRK fusion-positive cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Troubleshooting
-
Precipitation of this compound in media: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid precipitation. If precipitation occurs, try preparing a more dilute stock solution.
-
High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.
-
Inconsistent results: Ensure accurate cell seeding and consistent incubation times. Use a multichannel pipette for adding reagents to minimize well-to-well variability.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All waste should be disposed of in accordance with institutional and local regulations.
Application Notes and Protocols for Immunohistochemistry with Trk-IN-28 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trk-IN-28 is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1][2] These receptors, upon binding to their neurotrophin ligands, activate downstream signaling pathways crucial for cell survival, proliferation, and differentiation.[3][4][5][6] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[7][8][9] Trk inhibitors like this compound are therefore valuable tools in cancer research and therapeutic development.
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and phosphorylation status of Trk receptors and downstream signaling proteins within the tissue context.[8][10] This allows for the assessment of target engagement and pharmacodynamic effects of Trk inhibitors in preclinical and clinical specimens. These application notes provide detailed protocols for performing IHC on tissues treated with this compound, focusing on the detection of total Trk and phosphorylated Trk (p-Trk) as a marker of inhibitor efficacy.
Data Presentation
The inhibitory activity of this compound has been quantified through in vitro assays, providing a basis for its biological effects that can be further investigated by IHC.
| Target | IC50 (nM) | Cell Line | Assay Type |
| TrkWT | 0.55 | - | Enzymatic Assay |
| TrkG595R | 25.1 | - | Enzymatic Assay |
| TrkG667C | 5.4 | - | Enzymatic Assay |
| Ba/F3-ETV6-TrkAWT | 9.5 | Ba/F3 | Antiproliferative Assay |
| Ba/F3-ETV6-TrkBWT | 3.7 | Ba/F3 | Antiproliferative Assay |
| Ba/F3-LMNA-TrkG595R | 205.0 | Ba/F3 | Antiproliferative Assay |
| Ba/F3-LMNA-TrkAG667C | 48.3 | Ba/F3 | Antiproliferative Assay |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway
The binding of neurotrophins to Trk receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[3][6][11] this compound acts by blocking the ATP-binding site of the Trk kinase domain, thereby inhibiting this autophosphorylation and subsequent downstream signaling.
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: IHC for Total Trk and Phospho-Trk in FFPE Tissues
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues and can be adapted for detecting total Trk protein (using a pan-Trk antibody) or its activated, phosphorylated form (using a phospho-specific Trk antibody).
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides[12]
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Blocking buffer (e.g., 1% BSA or 5% normal goat serum in TBS)[14]
-
Primary antibody (see table below for recommendations)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Recommended Primary Antibodies:
| Target | Antibody Clone | Host | Applications | Supplier |
| Pan-Trk | EPR17341 | Rabbit | IHC-P | Abcam/Ventana[8][12] |
| Pan-Trk | A7H6R | Rabbit | IHC-P | Cell Signaling |
| Phospho-TrkA (Tyr490) | #9141 | Rabbit | IHC-P | Cell Signaling[15] |
| Phospho-TrkB (Y817) | AP90601 | Rabbit | IHC-P | Abcepta[3] |
| Phospho-TrkC (Y516) | A02502Y516 | Rabbit | IHC-P | Boster Bio[4] |
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Block:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[17]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS or TBS.
-
Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with PBS or TBS.
-
Apply DAB substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes).[11]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
Quantification of IHC Staining
The H-score (Histochemical score) is a semi-quantitative method to assess IHC staining intensity and the percentage of stained cells.[18][19]
-
Formula: H-score = [1 x (% of weakly stained cells)] + [2 x (% of moderately stained cells)] + [3 x (% of strongly stained cells)]
-
This method allows for a more objective comparison between control and this compound treated tissues to quantify the reduction in p-Trk staining.
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound treated tissues.
Expected Results and Interpretation
-
Pan-Trk Staining: In tissues expressing Trk receptors, a positive signal is expected. The staining pattern can be cytoplasmic, membranous, or nuclear, depending on the specific Trk protein and cellular context.[8][20] Treatment with this compound is not expected to significantly alter the total Trk protein levels in short-term studies, so pan-Trk staining can serve as a positive control for tissue integrity and receptor presence.
-
Phospho-Trk Staining: In control tissues with active Trk signaling, positive p-Trk staining should be observed. In tissues treated with an effective dose of this compound, a significant reduction or complete abrogation of p-Trk staining is expected, indicating successful target inhibition. The H-score can be used to quantify this reduction.
-
Controls: It is crucial to include appropriate controls:
-
Negative Control: Omission of the primary antibody to check for non-specific secondary antibody binding.
-
Positive Control: A tissue known to express high levels of the target protein (e.g., a known NTRK-fusion positive tumor for pan-Trk or a neuroblastoma for p-Trk).[21]
-
Vehicle-Treated Control: Tissue from an animal or experiment treated with the vehicle solution for this compound to provide a baseline for Trk phosphorylation.
-
References
- 1. sysy.com [sysy.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-TrkB (Y817) Antibody - Rabbit mAb WB, IHC, ICC, IP - Buy Now! |Abcepta [abcepta.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biocompare.com [biocompare.com]
- 6. TrkA Antibody - Novatein Biosciences [novateinbio.com]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. The Diagnostic Value of Pan-Trk Expression to Detect Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusion in CNS Tumours: A Study Using Next-Generation Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. Pan-TRK [neogenomics.com]
- 13. researchgate.net [researchgate.net]
- 14. ptglab.com [ptglab.com]
- 15. Phospho-TrkA (Tyr490) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 20. Pan-tropomyosin receptor kinase immunohistochemistry is a feasible routine screening strategy for NTRK fusions in mismatch repair-deficient colorectal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunohistochemical localization of Trk receptor protein in pediatric small round blue cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Trk-IN-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] The TRK family consists of three members: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3] These receptors are activated by neurotrophins, with TRKA being the receptor for nerve growth factor (NGF), TRKB for brain-derived neurotrophic factor (BDNF) and neurotrophin-4/5 (NT-4/5), and TRKC for neurotrophin-3 (NT-3).[1][4] Dysregulation of TRK signaling due to gene fusions or mutations has been implicated in various types of cancer, making TRK inhibitors a promising class of therapeutic agents.[3]
Trk-IN-28 is a potent and selective inhibitor of the TRK kinase family. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize modulators of TRK activity. The following sections detail the mechanism of action of TRK signaling, protocols for both biochemical and cell-based assays, and methods for data analysis and presentation.
TRK Signaling Pathway
Upon binding of their respective neurotrophin ligands, TRK receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains.[5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades. The major pathways activated by TRK receptors include the Ras/MAPK pathway, which is primarily involved in cell differentiation and proliferation, and the PI3K/Akt pathway, which promotes cell survival and growth.[4][6] Another key pathway activated is the PLCγ pathway, which is involved in modulating synaptic plasticity and other neuronal functions.[4]
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axon - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction Pathways through TRK‐A and TRK‐B Receptors in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Assessing Cell Viability Following Trk-IN-28 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in neuronal survival, differentiation, and function.[1] Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents. Trk-IN-28 is a potent inhibitor of Trk kinases, exhibiting significant anti-proliferative activity. This document provides detailed protocols for assessing cell viability and cytotoxicity following exposure to this compound, along with an overview of the underlying signaling pathways.
Mechanism of Action of this compound
This compound is a selective inhibitor of Trk kinases, with demonstrated activity against wild-type Trk (TrkWT) and clinically relevant mutant forms, such as TRKG595R and TRKG667C.[2] The binding of neurotrophins like Nerve Growth Factor (NGF) to Trk receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[1][3] Key pathways activated by Trk signaling include the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1][4] this compound exerts its effect by blocking the kinase activity of Trk receptors, thereby inhibiting these downstream pathways and leading to decreased cell proliferation and, in some cases, apoptosis.
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the inhibitory and anti-proliferative activities of this compound against various Trk variants and cell lines.
| Target/Cell Line | IC50 (nM) |
| Enzymatic Inhibition | |
| TrkWT | 0.55[2] |
| TrkG595R | 25.1[2] |
| TrkG667C | 5.4[2] |
| Anti-proliferative Activity | |
| Ba/F3-ETV6-TRKAWT | 9.5[2] |
| Ba/F3-ETV6-TRKBWT | 3.7[2] |
| Ba/F3-LMNA-TRKG595R | 205.0[2] |
| Ba/F3-LMNA-TRKAG667C | 48.3[2] |
Mandatory Visualizations
References
- 1. Signal Transduction Pathways through TRK‐A and TRK‐B Receptors in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biomolther.org [biomolther.org]
- 4. Cytotoxic Efficacy and Resistance Mechanism of a TRAIL and VEGFA-Peptide Fusion Protein in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trk-IN-28 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development, survival, and function.[1] Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors a promising class of therapeutic agents.[2] Organoid cultures, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful in vitro models that closely recapitulate the physiology and genetics of their tissue of origin.[3][4] This document provides detailed application notes and protocols for the use of Trk-IN-28, a potent Trk inhibitor, in organoid cultures.
This compound is a selective inhibitor of Trk kinases with high potency against wild-type Trk as well as clinically relevant mutant forms. These characteristics make it a valuable tool for investigating the role of Trk signaling in both healthy and diseased organoid models and for preclinical evaluation of Trk-targeted therapies.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited by this compound include the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against wild-type and mutant Trk kinases. This data is essential for determining the appropriate concentration range for organoid-based experiments.
| Target | IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| TrkWT | 0.55 | 9.5 (TrkAWT) | Ba/F3-ETV6-TRKAWT |
| TrkG595R | 25.1 | 205.0 | Ba/F3-LMNA-TRKG595R |
| TrkG667C | 5.4 | 48.3 | Ba/F3-LMNA-TRKAG667C |
| TrkBWT | - | 3.7 | Ba/F3-ETV6-TRKBWT |
Note: IC50 values were obtained from MedchemExpress and Targetmol product information.[5][6] The cell-based IC50 values provide a more relevant starting point for determining concentrations in organoid cultures.
Experimental Protocols
Protocol 1: General Organoid Culture with this compound Treatment
This protocol provides a general framework for treating established organoid cultures with this compound. Specific media formulations and culture conditions will vary depending on the organoid type.
Materials:
-
Established organoid cultures
-
Complete organoid growth medium
-
This compound (stock solution in DMSO)
-
Basal medium for washing
-
Multi-well culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Imaging system (e.g., brightfield or confocal microscope)
Procedure:
-
Organoid Seeding:
-
If starting from a new culture, seed organoids in a basement membrane matrix (e.g., Matrigel) in a multi-well plate according to your standard protocol.
-
Allow organoids to form and stabilize for 24-48 hours before treatment.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete organoid growth medium. A typical starting concentration range could be from 1 nM to 1 µM, based on the cell-based IC50 values. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific organoid model.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the prepared medium containing this compound or vehicle control to the respective wells.
-
Incubate the plates under standard organoid culture conditions (37°C, 5% CO2).
-
-
Monitoring and Analysis:
-
Monitor organoid morphology and growth daily using a brightfield microscope.
-
After the desired treatment period (e.g., 96 hours, as used for other Trk inhibitors in organoids), perform downstream analyses.[3]
-
Cell Viability Assay: Measure cell viability using a luminescent-based assay to quantify the cytotoxic or cytostatic effects of this compound.
-
Imaging: Capture images to document changes in organoid size, morphology, and integrity.
-
Further Analysis (Optional): Organoids can be harvested for molecular analysis, such as Western blotting to assess the inhibition of Trk signaling pathways (e.g., p-Trk, p-Akt, p-ERK), qPCR for gene expression analysis, or immunohistochemistry for protein localization.
-
Protocol 2: High-Throughput Drug Screening with this compound in Organoids
This protocol is adapted for screening the effects of this compound in a higher throughput format.
Materials:
-
Patient-derived or cell line-derived organoids
-
384-well plates
-
Automated liquid handling system (recommended)
-
High-content imaging system
-
Cell viability assay reagents
Procedure:
-
Organoid Plating:
-
Dissociate organoids into single cells or small fragments.
-
Embed the cells/fragments in a basement membrane matrix and dispense into 384-well plates.
-
-
Drug Treatment:
-
Prepare a dilution series of this compound and appropriate controls.
-
Use an automated liquid handler to add the compounds to the plates.
-
-
Incubation and Monitoring:
-
Incubate for a predefined period (e.g., 72-120 hours).
-
Use a high-content imaging system to monitor organoid growth and morphology at regular intervals.
-
-
Endpoint Analysis:
-
Perform a cell viability assay to generate dose-response curves and calculate IC50 values.
-
Analyze imaging data to quantify changes in organoid number, size, and other morphological parameters.
-
Visualizations
Signaling Pathway Diagram
Caption: Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment of organoids.
Logical Relationship Diagram
Caption: Logical relationship of this compound action in organoids.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Precision oncology using organoids of a secretory carcinoma of the salivary gland treated with TRK-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision oncology using organoids of a secretory carcinoma of the salivary gland treated with TRK-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cymitquimica.com [cymitquimica.com]
Troubleshooting & Optimization
Trk-IN-28 not showing expected inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Trk-IN-28, a potent inhibitor of Tropomyosin receptor kinases (Trk).
Troubleshooting Guide
Researchers occasionally report that this compound does not exhibit the expected inhibitory activity in their experiments. This guide provides a systematic approach to identifying and resolving potential issues.
Diagram: Troubleshooting Workflow for Unexpected this compound Activity
Caption: Troubleshooting workflow for unexpected this compound results.
Question: My IC50 value for this compound is significantly higher than the reported values. What could be the reason?
Answer: Several factors can contribute to a discrepancy in IC50 values. Refer to the table below for the reported potency of this compound and consider the following possibilities:
Reported IC50 Values for this compound
| Target | IC50 (nM) |
|---|---|
| TrkWT | 0.55 |
| TrkG595R | 25.1 |
| TrkG667C | 5.4 |
-
ATP Concentration (Biochemical Assays): In cell-free kinase assays, the concentration of ATP is a critical factor. High concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to an artificially high IC50 value.
-
Cellular vs. Biochemical Assays: It is common to observe differences in potency between biochemical and cell-based assays.[1] Factors such as cell permeability, efflux pumps, and intracellular protein binding can influence the effective concentration of the inhibitor at the target site within the cell.
-
Cell Line Specifics: The genetic background of the cell line, including the expression levels of Trk receptors and downstream signaling components, can impact the apparent potency of the inhibitor.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and has not precipitated out of solution. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
Question: I don't see any inhibition of Trk phosphorylation in my Western blot analysis after treating with this compound. What should I check?
Answer: If you are not observing the expected decrease in Trk autophosphorylation, consider the following troubleshooting steps:
-
Verification of Trk Activation: First, confirm that the Trk receptor is robustly phosphorylated in your untreated or vehicle-treated control. Insufficient activation of the receptor will make it difficult to observe any inhibitory effect.
-
Inhibitor Concentration and Incubation Time: Ensure that you are using an appropriate concentration of this compound and a sufficient incubation time. Refer to the IC50 values in the table above as a starting point for concentration ranges. A time-course experiment may be necessary to determine the optimal incubation period for your specific cell system.
-
Antibody Specificity: Verify the specificity of the phospho-Trk antibody you are using. It is crucial to use an antibody that recognizes the specific autophosphorylation site you are investigating.
-
Cell Health: Confirm that the cells are healthy and not overly confluent, as this can affect signaling pathways and the cellular response to inhibitors.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a small molecule inhibitor that targets the ATP-binding pocket of Trk kinases. By occupying this site, it prevents the binding of ATP and subsequent autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.
Diagram: this compound Mechanism of Action
Caption: Competitive inhibition of the Trk receptor by this compound.
Question: What are the known targets of this compound?
Answer: this compound is an inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. It has shown potent inhibition against the wild-type (WT) Trk receptor as well as clinically relevant mutations such as G595R and G667C.[2][3]
Question: Are there any known off-target effects of Trk inhibitors that I should be aware of?
Answer: While specific off-target effects for this compound are not extensively documented in publicly available literature, the broader class of TRK inhibitors has been associated with on-target adverse events in clinical settings. These are thought to be related to the physiological roles of the Trk pathway and include weight gain, dizziness, and withdrawal pain upon discontinuation of the inhibitor.[4][5] When interpreting unexpected phenotypes in your experiments, it is important to consider the possibility of on-target effects in your specific cellular model.
Experimental Protocols
Representative Protocol: Cell-Based TrkA Inhibition Assay
This protocol is a representative example for assessing the inhibitory activity of this compound on TrkA phosphorylation in a cell-based assay.
Materials:
-
TrkA-expressing cells (e.g., TrkA-NFAT-bla CHO-K1)
-
Assay Media (e.g., DMEM, 0.1% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES pH 7.3, 100 U/mL Penicillin/100 µg/mL Streptomycin)
-
This compound
-
Control activator (e.g., Nerve Growth Factor, NGF)
-
384-well tissue culture-treated assay plate
-
Reagents for detecting Trk phosphorylation (e.g., anti-phospho-TrkA antibody for Western blot or a suitable reporter gene assay kit)
Procedure:
-
Cell Plating:
-
Resuspend TrkA-expressing cells in Assay Media to a concentration of 312,500 cells/mL.
-
Add 32 µL of the cell suspension to each well of a 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Addition:
-
Prepare a 10X serial dilution of this compound in Assay Media. The final desired concentration range should bracket the expected IC50.
-
Add 4 µL of the 10X this compound dilutions to the appropriate wells.
-
For control wells, add 4 µL of Assay Media containing the same concentration of vehicle (e.g., DMSO) as the compound wells.
-
-
Activator Addition:
-
Prepare a 10X solution of the control activator (e.g., NGF at a final concentration that gives 80% of the maximal response, EC80).
-
Add 4 µL of the 10X activator solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 4 µL of Assay Media.
-
-
Incubation:
-
Incubate the assay plate for a predetermined time (e.g., 5 hours) at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Lyse the cells and proceed with the detection of Trk phosphorylation using your chosen method (e.g., Western blot, ELISA, or a reporter gene assay). For a reporter gene assay, follow the manufacturer's instructions for substrate addition and signal detection.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated and unstimulated controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Trk-IN-28 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Trk-IN-28 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered when working with this compound.
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk). It functions by competing with ATP for the binding site in the kinase domain of TrkA, TrkB, and TrkC, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. |
| 2. How should I prepare a stock solution of this compound? | This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in anhydrous DMSO. Gently vortex or sonicate in a 37°C water bath to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| 3. What is a good starting concentration for my cell line? | A good starting point for a dose-response experiment is to test a wide range of concentrations, typically from 1 nM to 10 µM. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line and the presence of specific Trk mutations. For initial screening, a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) is recommended. |
| 4. My this compound precipitated when I added it to the cell culture medium. What should I do? | Precipitation can occur if the final DMSO concentration is too high or if the compound has low solubility in aqueous solutions. To avoid this, ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing to facilitate mixing. Preparing intermediate dilutions in serum-free medium before adding to the final culture medium can also help. If precipitation persists, briefly warming the medium to 37°C may help dissolve the compound. |
| 5. I am not seeing any effect on cell viability after treatment with this compound. What could be the reason? | Several factors could contribute to a lack of effect: • Cell line resistance: The cell line you are using may not be dependent on Trk signaling for survival. • Incorrect concentration: The concentrations tested may be too low to have a significant effect. • Insufficient treatment time: The incubation time may not be long enough to induce a response. • Compound degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. • Experimental error: Verify cell seeding density and assay methodology. |
| 6. I am observing high background in my Western blot for phosphorylated Trk (p-Trk). How can I reduce it? | High background in Western blotting can be due to several factors: • Blocking: Ensure you are using an appropriate blocking buffer. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause background. • Antibody concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to find the optimal dilution. • Washing steps: Increase the number and duration of washes with TBST to remove non-specific antibody binding. |
| 7. What are the known off-target effects of Trk inhibitors? | While this compound is designed to be selective, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Resistance to TRK inhibition can sometimes be mediated by the activation of bypass signaling pathways, such as the MAPK pathway. It is crucial to include appropriate controls and, if necessary, perform experiments to rule out significant off-target effects in your specific cell line. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various Trk-driven cell lines. This data can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | Trk Status | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | Wild-Type TrkA Fusion | 9.5 |
| Ba/F3-ETV6-TRKBWT | Wild-Type TrkB Fusion | 3.7 |
| Ba/F3-LMNA-TRKAG595R | G595R Mutant TrkA Fusion | 205.0 |
| Ba/F3-LMNA-TRKAG667C | G667C Mutant TrkA Fusion | 48.3 |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
9
Overcoming Trk-IN-28 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Trk-IN-28 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2] In many cancers, gene fusions involving the NTRK genes lead to the production of constitutively active Trk fusion proteins that drive tumor growth. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Trk kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling pathways. This ultimately leads to the suppression of proliferation and induction of apoptosis in Trk-dependent cancer cells.
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound at a concentration of 10 mM or higher in dry, anhydrous DMSO. The solid compound should be allowed to come to room temperature before opening the vial to prevent moisture absorption. For detailed steps, please refer to the "Experimental Protocols" section.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous buffers or cell culture media is not recommended due to its predicted low aqueous solubility. This can lead to precipitation and an inaccurate final concentration of the inhibitor in your experiment. Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first, and then dilute this stock solution into your aqueous experimental medium.
Q5: What is the expected stability of this compound stock solutions?
When stored correctly, stock solutions of this compound in anhydrous DMSO should be stable for several months at -20°C or -80°C. To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems encountered when working with this compound, particularly concerning its solubility.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | 1. Inappropriate solvent selection. 2. The concentration is too high for the selected solvent. 3. The quality of the solvent is poor (e.g., contains water). | 1. Use anhydrous, high-purity DMSO as the primary solvent. 2. Try gentle warming (up to 37°C) and vortexing to aid dissolution. 3. If the compound still does not dissolve, consider preparing a more dilute stock solution. |
| Precipitation is observed after diluting the DMSO stock solution into aqueous media. | 1. The final concentration of this compound in the aqueous medium exceeds its solubility limit. 2. The final percentage of DMSO in the aqueous medium is too low to maintain solubility. 3. Interaction with components in the cell culture medium (e.g., proteins in serum). | 1. Reduce the final concentration of this compound in your assay. 2. Increase the final percentage of DMSO in your working solution. However, be mindful of the DMSO tolerance of your cell line (typically ≤ 0.5%). 3. Prepare the final dilution in a serum-free or low-serum medium immediately before adding it to the cells. 4. Perform a serial dilution of the stock solution in the aqueous medium to ensure gradual dilution. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate concentration of the working solution due to precipitation. 2. Degradation of the this compound stock solution. | 1. Visually inspect your working solutions for any signs of precipitation before each use. Centrifuge the solution and use the supernatant if necessary. 2. Prepare fresh working solutions from the stock for each experiment. 3. Prepare fresh aliquots of the stock solution from the solid compound if degradation is suspected. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~1-5 mg/mL | May be used for some applications, but lower solubility is expected compared to DMSO. |
| Water | Insoluble | Not recommended for direct dissolution. |
| PBS (pH 7.2) | Insoluble | Not recommended for direct dissolution. |
Note: The solubility values are estimates based on the properties of similar kinase inhibitors. It is highly recommended to perform a solubility test for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 485.53 g/mol .
-
For 1 mg of this compound, add 206 µL of DMSO.
-
For 5 mg of this compound, add 1.03 mL of DMSO.
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution to prepare an intermediate stock at a higher concentration than the final working concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in cell culture medium.
-
Further dilute the intermediate stock to the final desired concentration in the cell culture medium immediately before adding it to the cells.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Gently mix the final working solution before adding it to the cell culture plates.
Visualizations
Caption: Trk Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Interpreting Off-Target Effects of Trk Inhibitors: A Technical Support Guide
Disclaimer: Publicly available, comprehensive off-target screening data for the specific compound Trk-IN-28 is limited. This guide provides general principles, frequently asked questions, and troubleshooting strategies based on the known behavior of Tropomyosin receptor kinase (Trk) inhibitors as a class. Researchers using this compound are strongly encouraged to perform their own selectivity profiling to fully characterize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Trk inhibitors?
A1: Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target.[1] For Trk inhibitors, which are designed to block the activity of TrkA, TrkB, and TrkC kinases, off-target binding can lead to unintended biological consequences, confounding experimental results and potentially causing toxicity.[2] Most kinase inhibitors target the highly conserved ATP-binding site, making off-target interactions with other kinases a common issue.[3]
Q2: How can I differentiate between on-target and off-target effects of a Trk inhibitor?
A2: Differentiating between on-target and off-target effects is a critical step in interpreting experimental outcomes. On-target effects result from the inhibition of the intended Trk kinases and are often predictable based on the known biological functions of the Trk signaling pathway.[4][5] These can include effects on neuronal survival, differentiation, and synaptic plasticity.[6] In a therapeutic context, on-target adverse events such as weight gain, dizziness, and withdrawal pain have been observed with Trk inhibitor therapy.[4][5]
Off-target effects, in contrast, arise from the inhibition of other kinases or proteins. These effects are compound-specific and may not be predictable without comprehensive profiling. A common strategy to distinguish between the two is to use a structurally different Trk inhibitor with a distinct off-target profile. If an observed phenotype persists with multiple, distinct Trk inhibitors, it is more likely to be an on-target effect. Conversely, if the effect is unique to a single inhibitor, it may be an off-target liability.
Q3: What are the known on-target adverse effects of Trk inhibitors that could be mistaken for off-target effects?
A3: The Trk signaling pathway plays a crucial role in the nervous system, and its inhibition can lead to a unique set of on-target adverse events.[4][5] It is important for researchers to be aware of these to avoid misinterpreting them as off-target effects.
| On-Target Adverse Event | Description | Reported Frequency in Patients | Management Strategies |
| Weight Gain | Increased appetite and subsequent weight gain are common. | 53% | Pharmacologic intervention (e.g., GLP-1 analogs, metformin) |
| Dizziness/Ataxia | A feeling of lightheadedness, and problems with balance and coordination. | 41% | Dose reduction of the Trk inhibitor |
| Withdrawal Pain | Pain upon temporary or permanent discontinuation of the inhibitor. | 35% | Re-initiation of the Trk inhibitor |
Data from clinical studies of Trk inhibitors in cancer patients.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected results that may be due to off-target effects of a Trk inhibitor.
Problem: Unexpected Phenotype Observed in Cell-Based Assays
Possible Cause: The observed phenotype may be due to the inhibition of an unintended kinase by the Trk inhibitor.
Troubleshooting Steps:
-
Validate with a Second, Structurally Unrelated Trk Inhibitor:
-
Rationale: A structurally different inhibitor is likely to have a different off-target profile. If the phenotype is reproduced, it is more likely to be an on-target effect of Trk inhibition.
-
Procedure: Treat cells with a second Trk inhibitor (e.g., Larotrectinib, Entrectinib) at a concentration that achieves similar levels of Trk inhibition as the initial compound. Assess if the unexpected phenotype persists.
-
-
Perform a Rescue Experiment:
-
Rationale: Re-introducing a constitutively active or inhibitor-resistant form of the target kinase should rescue the on-target phenotype but not the off-target effect.
-
Procedure: Transfect cells with a plasmid expressing a Trk fusion protein that is resistant to the inhibitor being used. If the phenotype is rescued, it is likely an on-target effect.
-
-
Conduct a Kinome-Wide Selectivity Screen:
-
Rationale: To definitively identify the off-target(s), a broad kinase screen is necessary.
-
Procedure: Submit the Trk inhibitor for a commercial kinase screening service (e.g., KINOMEscan™, scanMAX®) to assess its binding affinity against a large panel of kinases.[7][8] The results will provide a comprehensive list of potential off-target interactions.
-
Problem: Inconsistent Results Between In Vitro and Cellular Assays
Possible Cause: The Trk inhibitor may have poor cell permeability or be rapidly metabolized within the cell, leading to a discrepancy between its biochemical potency and its cellular activity. Alternatively, off-target effects may only become apparent in a complex cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Rationale: The compound must reach its intracellular target to be effective.
-
Procedure: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement assay to confirm that the inhibitor is engaging with Trk kinases inside the cell.[8]
-
-
Evaluate Compound Stability:
-
Rationale: The compound may be unstable in cell culture media or rapidly metabolized by the cells.
-
Procedure: Incubate the inhibitor in cell culture media and in the presence of cells for various time points. Use LC-MS/MS to quantify the amount of intact compound remaining.
-
-
Profile Off-Targets in a Cellular Context:
-
Rationale: Biochemical screens identify potential interactions, but cellular assays are needed to confirm functional consequences.
-
Procedure: Based on the results of a kinome screen, use targeted cellular assays (e.g., western blotting for downstream signaling pathways of identified off-targets) to validate whether the off-target kinases are inhibited at the concentrations used in the primary experiment.
-
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
This protocol outlines the general steps for determining the selectivity of a Trk inhibitor against a panel of kinases.
Caption: General workflow for kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the Trk inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Panel Screening: The inhibitor is screened against a large panel of purified kinases. Commercial services typically offer panels of over 400 kinases.[7]
-
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of each kinase in the panel. This is often done using a competition binding assay where the inhibitor competes with a known ligand for binding to the kinase.[9]
-
Data Acquisition: The activity or binding for each kinase is measured, often using methods like quantitative PCR for DNA-tagged kinases or fluorescence-based readouts.[9]
-
Data Analysis: The percentage of inhibition for each kinase at a given inhibitor concentration is calculated. For significant off-targets, a dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
-
Visualization: The data is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity.[7]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to confirm that the Trk inhibitor is binding to its target within living cells.
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Methodology:
-
Cell Line Preparation: Cells are transiently or stably transfected with a plasmid expressing the target Trk kinase fused to a NanoLuc® luciferase.
-
Assay Setup: The transfected cells are plated in a multi-well plate.
-
Reagent Addition: A cell-permeable fluorescent tracer that binds to the Trk kinase is added to the cells, followed by the addition of the Trk inhibitor at various concentrations.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. If the Trk inhibitor binds to the target kinase, it displaces the tracer, leading to a decrease in the BRET signal.[8]
-
Data Analysis: The BRET signal is measured using a luminometer. A decrease in the BRET signal with increasing concentrations of the inhibitor indicates target engagement.
Signaling Pathways
Trk Signaling Pathway
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a critical role in neuronal survival, differentiation, and synaptic function.[6] The primary signaling cascades activated by Trk receptors are the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[3]
Caption: Simplified diagram of the major Trk signaling pathways.
Understanding these pathways is crucial for designing experiments to confirm on-target effects of Trk inhibitors. Inhibition of Trk should lead to a downstream decrease in the phosphorylation of key signaling molecules like ERK and AKT.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro pharmacological characterization of TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off Target by Eve Smith | Goodreads [goodreads.com]
- 8. Star Trek - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
Trk-IN-28 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term use of Trk-IN-28.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments involving this compound.
Issue 1: Diminishing or Loss of Inhibitory Effect Over Time
Possible Causes:
-
Degradation of this compound: Like many small molecule inhibitors, this compound may degrade over extended periods in aqueous solutions or cell culture media.
-
Cellular Resistance: Prolonged exposure to a kinase inhibitor can lead to the development of resistance mechanisms in cancer cells. This can occur through secondary mutations in the target kinase or activation of bypass signaling pathways.[1]
-
Metabolism of the Compound: Cells may metabolize this compound over time, reducing its effective concentration.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Prepare fresh stock solutions of this compound for each experiment.
-
If possible, analyze the concentration and purity of your working solution over the time course of the experiment using analytical methods like HPLC.
-
-
Optimize Dosing Strategy:
-
Instead of a single initial dose, consider replenishing the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
-
Assess Cellular Resistance:
-
Perform a dose-response curve at different time points during your long-term experiment to see if the IC50 value has shifted.
-
Analyze downstream signaling pathways (e.g., p-Akt, p-ERK) to confirm target engagement and rule out the activation of bypass pathways.
-
Sequence the kinase domain of the Trk receptor in your cell line after prolonged treatment to check for resistance mutations.
-
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
-
Variability in Stock Solution Preparation: Inconsistent weighing, dissolving, or storage of this compound stock solutions can lead to variations in the final concentration.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their bioavailable concentration.[2] Variations in serum batches can exacerbate this issue.
-
Cell Culture Conditions: Differences in cell density, passage number, or media composition can influence the cellular response to the inhibitor.
Troubleshooting Steps:
-
Standardize Stock Solution Preparation:
-
Develop and strictly follow a standard operating procedure (SOP) for preparing and storing this compound stock solutions.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Control for Serum Effects:
-
Use a consistent lot of FBS for all related experiments.
-
Consider using serum-free or reduced-serum media if compatible with your cell line. If not, perform a serum-shift assay to determine the impact of serum on this compound activity.
-
-
Maintain Consistent Cell Culture Practices:
-
Use cells within a defined passage number range.
-
Seed cells at a consistent density for all experiments.
-
Ensure all other culture conditions (e.g., CO2 levels, temperature, humidity) are stable.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
Q2: How often should the cell culture media containing this compound be replaced in a long-term experiment?
A2: The frequency of media replacement depends on the stability of this compound in your specific cell culture conditions and the metabolic activity of your cells. A general recommendation is to replace the media with fresh inhibitor every 48 to 72 hours. To determine the optimal schedule, you can measure the activity of this compound at different time points after its addition to the culture.
Q3: What are the known downstream signaling pathways affected by this compound that I can monitor to confirm its activity?
A3: this compound is a pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC. Upon activation, Trk receptors initiate several downstream signaling cascades. Key pathways to monitor for inhibition include:
-
RAS/MAPK/ERK Pathway: Look for decreased phosphorylation of MEK and ERK.[3]
-
PI3K/Akt/mTOR Pathway: Assess for reduced phosphorylation of Akt and downstream targets like S6 ribosomal protein.[3]
-
PLCγ Pathway: Monitor for changes in downstream effectors of PLCγ activation.[3]
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is a potent Trk inhibitor, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits Trk signaling with minimal off-target effects. Profiling the inhibitor against a panel of kinases can provide a more comprehensive understanding of its specificity.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₅F₂N₇ | [4] |
| Molecular Weight | 485.53 g/mol | [4] |
| Form | Solid | [4] |
| IC50 (Trk WT) | 0.55 nM | [4][5] |
| IC50 (Trk G595R) | 25.1 nM | [4][5] |
| IC50 (Trk G667C) | 5.4 nM | [4][5] |
Table 2: Hypothetical Stability of this compound in Solution at 37°C *
| Time (hours) | Concentration in DMSO at -20°C (% remaining) | Concentration in Cell Culture Media + 10% FBS at 37°C (% remaining) |
| 0 | 100% | 100% |
| 24 | >99% | ~90% |
| 48 | >99% | ~80% |
| 72 | >99% | ~70% |
*This table presents hypothetical data for illustrative purposes, as specific long-term stability data for this compound is not publicly available. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
Experimental Protocols
Protocol 1: Long-Term Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates, 96-well plates) at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of this compound DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure thorough mixing.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treated wells.
-
-
Media Changes:
-
Every 48-72 hours, aspirate the medium and replace it with freshly prepared medium containing this compound.
-
-
Endpoint Analysis:
-
At the desired time points, harvest the cells for downstream analysis (e.g., Western blot, cell viability assay, RNA sequencing).
-
Protocol 2: Western Blot Analysis of Trk Signaling Pathway Inhibition
-
Cell Lysis:
-
After treatment with this compound for the desired duration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total Trk, phospho-Trk, total Akt, phospho-Akt, total ERK, and phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualization
Caption: Trk signaling pathway and the inhibitory action of this compound.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting Inconsistent Results with Trk-IN-28: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Trk-IN-28, a potent inhibitor of Tropomyosin receptor kinases (Trk). This guide is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are crucial for neuronal development and function but are also implicated in the progression of various cancers when their signaling is dysregulated.[2] this compound functions by competing with ATP for the binding site on the kinase domain of the Trk receptor, thereby preventing autophosphorylation and the activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival in cells dependent on Trk signaling.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its high potency against both wild-type and mutant forms of Trk receptors. In biochemical assays, the IC50 values are reported as follows:
| Target | IC50 (nM) |
| TrkWT | 0.55[1] |
| TrkG595R | 25.1[1] |
| TrkG667C | 5.4[1] |
In cellular assays, this compound has shown anti-proliferative activity with the following IC50 values in Ba/F3 cell lines engineered to express different Trk fusion proteins:
| Cell Line | IC50 (nM) |
| Ba/F3-ETV6-TRKAWT | 9.5[1] |
| Ba/F3-ETV6-TRKBWT | 3.7[1] |
| Ba/F3-LMNA-TRKG595R | 205.0[1] |
| Ba/F3-LMNA-TRKAG667C | 48.3[1] |
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to avoid inconsistencies, proper handling and storage of this compound are critical. While a specific datasheet for this compound was not available in the search, general guidelines for similar kinase inhibitors suggest the following:
-
Solubilization: this compound is a solid.[3] For in vitro experiments, it is common to first dissolve kinase inhibitors in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For another Trk inhibitor, CH7057288, a stock solution of 27.5 mg/mL in DMSO was prepared.[4]
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium or assay buffer immediately before use. The final concentration of DMSO in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Inconsistent results with this compound can arise from various factors, from compound handling to experimental execution. The following sections provide guidance on troubleshooting common issues.
Inconsistent IC50 Values in Cell-Based Assays
Variability in IC50 values is a frequent challenge in cell-based assays.[5] Several factors can contribute to this issue:
| Potential Cause | Recommended Solution |
| Compound Precipitation | After diluting the DMSO stock solution into aqueous media, the compound may precipitate. Ensure complete dissolution by vortexing, sonicating, or gentle warming (e.g., 37°C water bath). Visually inspect the solution for any precipitate before adding it to your cells. |
| Compound Instability | The stability of this compound in cell culture media over the course of your experiment may be a factor. If you suspect instability, consider reducing the incubation time or refreshing the media with a new inhibitor during long-term assays. |
| Cell Seeding Density | The number of cells seeded can significantly impact the apparent IC50 value.[5] Ensure consistent cell seeding density across all experiments. Optimize the cell number to be in the linear range of your viability assay. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for all experiments. |
| Reagent Variability | Variations in media, serum, or other reagents can affect cell health and drug response. Use the same batch of reagents whenever possible and qualify new batches before use. |
| Assay-Specific Issues (e.g., MTT Assay) | In MTT assays, issues like low absorbance or high background can arise from using cold reagents, incorrect wavelength settings, or interference from serum and phenol red. Ensure reagents are at room temperature and consider using serum-free media during the MTT incubation step. |
Unexpected Cellular Effects or Off-Target Activity
While this compound is a potent Trk inhibitor, off-target effects are a possibility with any kinase inhibitor.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | This compound may inhibit other kinases, especially at higher concentrations. To investigate this, perform a kinase panel screening to identify potential off-target interactions. If off-target effects are suspected, use a structurally unrelated Trk inhibitor as a control to confirm that the observed phenotype is due to Trk inhibition. |
| Cellular Toxicity | High concentrations of this compound or the solvent (DMSO) may induce non-specific cytotoxicity. Perform dose-response experiments to determine the optimal concentration range that inhibits Trk signaling without causing general toxicity. Always include a vehicle control. |
| On-Target Effects in Different Cell Contexts | The biological consequences of Trk inhibition can vary between cell lines. The observed phenotype may be a genuine on-target effect that is specific to your experimental model. |
Issues with Western Blot Analysis of Trk Signaling
Western blotting is a key method to confirm the on-target activity of this compound by assessing the phosphorylation status of Trk and its downstream targets.
| Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-Trk | This could be due to insufficient protein loading, low antibody concentration, or inactive antibody. Ensure you load an adequate amount of protein (typically 20-30 µg of total cell lysate).[6] Optimize the primary antibody concentration and ensure it has been stored correctly.[7] |
| High Background | High background can be caused by excessive antibody concentration, insufficient blocking, or inadequate washing. Optimize antibody concentrations and ensure blocking is performed for at least 1 hour at room temperature or overnight at 4°C.[8] Increase the number and duration of wash steps.[7] |
| Inconsistent Loading | To ensure equal protein loading across lanes, quantify your protein samples before loading and use a loading control, such as β-actin or GAPDH, to normalize your results. |
| Protein Degradation | Ensure that cell lysates are prepared quickly on ice and contain protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9] |
Experimental Protocols
General Workflow for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Protocol for Western Blot Analysis of Trk Phosphorylation
This protocol outlines the key steps to verify the inhibitory effect of this compound on Trk signaling.
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours). If the cell line has low basal Trk activity, you may need to stimulate the cells with a Trk ligand (e.g., NGF for TrkA, BDNF for TrkB) for a short period before lysis.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Trk overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total Trk and a loading control like β-actin.
Signaling Pathways
Trk Signaling Pathway
The following diagram illustrates the canonical Trk signaling pathway that is inhibited by this compound. Neurotrophin binding to the Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell survival and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to minimize Trk-IN-28 toxicity in cell lines
Welcome to the technical support center for Trk-IN-28. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and achieve reliable results in your cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. It demonstrates high affinity for both wild-type and clinically relevant mutant forms of Trk kinases that confer resistance to other inhibitors. Its primary mechanism of action is to block the ATP-binding site of the Trk kinases, thereby inhibiting their downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2]
Q2: What are the known IC50 values for this compound?
The inhibitory activity of this compound has been characterized against several Trk kinase variants. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| TrKA WT | 0.55 |
| TrKA G595R | 25.1 |
| TrKA G667C | 5.4 |
| Data sourced from publicly available information. |
Furthermore, this compound has shown anti-proliferative activity in engineered Ba/F3 cell lines, which are dependent on the activity of specific Trk fusion proteins for their growth and survival.
| Cell Line | IC50 (nM) |
| Ba/F3-ETV6-TRKA WT | 9.5 |
| Ba/F3-ETV6-TRKB WT | 3.7 |
| Ba/F3-LMNA-TRKA G595R | 205.0 |
| Ba/F3-LMNA-TRKA G667C | 48.3 |
| Data sourced from publicly available information. |
Q3: What are the potential on-target and off-target toxicities of this compound in cell lines?
While specific toxicity data for this compound is not extensively published, potential toxicities can be inferred from its mechanism of action and the known roles of Trk signaling, as well as common observations with other kinase inhibitors.
-
On-target toxicity: Since Trk signaling is crucial for the survival and function of neuronal cells, prolonged or high-concentration exposure to a potent pan-Trk inhibitor like this compound may lead to cytotoxicity in cell lines of neuronal origin or those that rely on Trk signaling for survival.[3][4] On-target effects in non-neuronal cells are expected to be minimal unless they aberrantly express and depend on Trk signaling.
-
Off-target toxicity: Like many kinase inhibitors, this compound may have off-target effects, binding to other kinases with lower affinity.[5] This can lead to unexpected cellular responses and toxicity. Common off-target effects of kinase inhibitors can include impacts on cell cycle progression, metabolism, and other signaling pathways.[6] The precise off-target profile of this compound is not publicly available and would need to be determined experimentally.
Troubleshooting Guide
This guide provides solutions to common issues that may arise when using this compound in cell culture experiments.
Issue 1: Unexpectedly high cytotoxicity observed in my cell line.
High cytotoxicity can result from on-target effects in sensitive cell lines, off-target effects, or suboptimal experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Concentration is too high. | Perform a dose-response experiment. | Culture your cells with a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) for a fixed duration (e.g., 24, 48, or 72 hours). Determine the IC50 value for your specific cell line. Use a concentration at or slightly above the IC50 for future experiments to achieve target inhibition while minimizing toxicity. |
| Prolonged treatment duration. | Optimize the treatment time. | Treat your cells with a fixed concentration of this compound and assess cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This will help identify the optimal window for observing the desired biological effect before significant cytotoxicity occurs. |
| Cell line is highly dependent on Trk signaling. | Use appropriate control cell lines. | Include a control cell line that does not express Trk receptors or is not dependent on Trk signaling. If this compound is not toxic to the control line at the same concentration, the observed cytotoxicity in your experimental line is likely an on-target effect. |
| Off-target effects. | Profile against a panel of kinases. | If resources permit, consider performing a kinase panel screen to identify potential off-target interactions of this compound. This can provide insights into unexpected phenotypic changes or toxicity. |
| Solvent toxicity. | Run a vehicle control. | Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells. |
Issue 2: Inconsistent or non-reproducible results.
Variability in experimental outcomes can stem from several factors related to compound handling and experimental setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Consideration |
| Inaccurate compound concentration. | Prepare fresh stock solutions and verify concentration. | This compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment from the stock. |
| Cell culture variability. | Standardize cell culture conditions. | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can alter cellular responses to inhibitors. |
| Assay variability. | Use appropriate assay controls. | For cell viability assays, include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls. This helps in normalizing the data and ensuring the assay is performing as expected. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.[7][8]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Complete medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Visualizations
Trk Signaling Pathway
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing and Minimizing this compound Toxicity
Caption: A logical workflow for optimizing this compound treatment conditions to minimize toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. archive.cancerworld.net [archive.cancerworld.net]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Best practices for storing and handling Trk-IN-28
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Trk-IN-28. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk).[1][2] It is a solid compound with the chemical formula C₂₇H₂₅F₂N₇ and a molecular weight of 485.53 g/mol .[2] this compound is intended for laboratory research use only.[2]
2. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. While some suppliers suggest that shipping at room temperature in the continental US is acceptable, long-term storage recommendations should be strictly followed.[1]
3. How should I prepare stock solutions of this compound?
To prepare a stock solution, it is common practice to dissolve the compound in a small amount of a suitable solvent before diluting to the final volume with the desired buffer or medium. For many inhibitors, dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization.
4. What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. It is generally recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3] For in vitro assays, the stability of stock solutions may vary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inappropriate solvent; Insufficient mixing | Ensure you are using a recommended solvent (e.g., DMSO for initial solubilization). Use sonication or gentle heating to aid dissolution, but be cautious of potential degradation with excessive heat. |
| Precipitation of this compound in aqueous buffer | Low solubility in aqueous solutions; Buffer incompatibility | Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous working solutions, dilute the stock solution just before use and ensure the final concentration of the organic solvent is low and compatible with your experimental system. Consider using a surfactant or co-solvent if compatible with your assay. |
| Inconsistent experimental results | Degradation of this compound solution; Improper storage | Prepare fresh working solutions from a recently prepared stock solution. Ensure stock solutions are stored appropriately (see solution stability table below). Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected cellular toxicity | High concentration of organic solvent (e.g., DMSO); Off-target effects | Prepare a vehicle control with the same concentration of the organic solvent used to dissolve this compound to assess its effect on your cells. Titrate the concentration of this compound to determine the optimal working concentration with minimal toxicity. |
Quantitative Data Summary
Storage and Stability of this compound
| Form | Storage Condition | Recommended Duration |
| Solid Powder | As per Certificate of Analysis (typically -20°C or -80°C for long-term) | Refer to supplier's datasheet |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to several months (aliquoted to avoid freeze-thaw) |
| Working Solution (in aqueous buffer) | 2-8°C | Prepare fresh for each experiment; use within the same day |
Note: The stability data presented here are general recommendations for similar compounds. It is crucial to consult the supplier-specific datasheet for this compound for precise storage and stability information.
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Carefully weigh the required amount of this compound powder in a clean, sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.48553 mg of this compound.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Trk Signaling Pathway
Caption: Overview of the Trk signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Efficacy
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
References
Technical Support Center: Validating Trk-IN-28 Activity
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on how to validate the activity of Trk-IN-28, a potent and selective inhibitor of Tropomyosin receptor kinases (Trk), in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the kinase activity of the Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC). These receptors are crucial for neuronal development and function and are also implicated in the progression of various cancers when they are constitutively activated, often due to genetic fusions.[1][2][3] this compound is designed to bind to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[4][5]
Q2: How do I know if my cell line is a good model to test this compound?
A2: A suitable cell line should express one or more of the Trk receptors (TrkA, TrkB, or TrkC). Ideally, the proliferation and survival of the cell line should be dependent on Trk signaling. This is often the case in cancers harboring NTRK gene fusions.[2][3] Before starting, you should confirm Trk expression at the protein level via Western Blot or at the mRNA level using RT-qPCR.
Q3: What are the key downstream signaling pathways affected by Trk inhibition?
A3: Trk receptor activation triggers several major signaling cascades. The primary pathways you should expect to see modulated by this compound are the Ras/MAPK (ERK) pathway, the PI3K/AKT pathway, and the PLCγ pathway.[1][5][6] Inhibition of these pathways ultimately leads to decreased cell proliferation, survival, and differentiation.
Q4: What is a typical effective concentration for a kinase inhibitor like this compound?
A4: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Typically, concentrations ranging from nanomolar to low micromolar are tested.
Troubleshooting Guide
Q5: I am not observing any decrease in cell viability after treating with this compound. What are some possible reasons?
A5: This is a common issue when validating a new inhibitor. Consider the following possibilities:
-
Low or Absent Target Expression: Your cell line may not express Trk receptors, or the expression level might be too low for the cells to be dependent on Trk signaling.
-
Cell Line Insensitivity: The cell line's growth may be driven by other, more dominant signaling pathways, even if Trk receptors are present.
-
Incorrect Inhibitor Concentration: The concentrations used might be too low to have an effect. It's important to test a wide range of doses.
-
Inhibitor Instability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q6: My Western blot does not show a decrease in Trk phosphorylation (p-Trk) after treatment. Why?
A6: If you are not seeing target engagement, here are some troubleshooting steps:
-
Insufficient Ligand Stimulation: To see a robust decrease in phosphorylation, you may need to first stimulate the cells with a Trk ligand (like Nerve Growth Factor (NGF) for TrkA) to induce receptor phosphorylation.
-
Incorrect Antibody: Verify that your primary antibody is specific for the phosphorylated form of the Trk receptor you are studying and has been validated for Western Blotting.
-
Treatment Duration: The timing of inhibitor treatment and cell lysis is critical. A time-course experiment (e.g., 1, 4, 8, 24 hours) can help determine the optimal treatment duration.
-
Inhibitor Activity: If possible, confirm the activity of your batch of this compound in a cell line known to be sensitive to Trk inhibition.
Q7: The inhibitor is showing significant toxicity even at very low concentrations. What should I do?
A7: High toxicity can be due to off-target effects or issues with the experimental setup.
-
Check Vehicle Controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.
-
Reduce Treatment Time: A shorter exposure to the inhibitor may be sufficient to see a specific effect on Trk signaling without causing general toxicity.
-
Assess Apoptosis: Use assays like Annexin V staining to determine if the observed toxicity is due to programmed cell death (apoptosis), which would be an expected outcome of effective Trk inhibition in dependent cells.
Experimental Protocols
Protocol 1: Western Blot for Trk Phosphorylation
This protocol is to assess the ability of this compound to inhibit the autophosphorylation of Trk receptors.
Methodology:
-
Cell Seeding: Seed your cells in 6-well plates and grow them to 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium. This reduces baseline kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 2-4 hours.
-
Ligand Stimulation (Optional but Recommended): To induce robust Trk phosphorylation, stimulate the cells with an appropriate ligand (e.g., 50 ng/mL NGF for TrkA-expressing cells) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8][9][10]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[10]
-
Incubate with a primary antibody against phospho-Trk (e.g., p-TrkA Tyr490) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe for total Trk and a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to determine the IC50 of this compound in your cell line.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (usually in a 1:1 ratio with the culture medium).[11]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate sit at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (medium only) from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate interpretation and comparison.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Conc. (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.1 ± 3.9 |
| 100 | 25.4 ± 3.1 |
| 500 | 8.9 ± 2.5 |
| 1000 | 5.1 ± 1.8 |
| IC50 (nM) | 48.5 |
Table 2: Quantification of p-Trk Levels by Western Blot
| This compound Conc. (nM) | Relative p-Trk/Total Trk Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.45 |
| 100 | 0.12 |
| 1000 | 0.05 |
Visualizations
Signaling Pathway Diagram
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Diagnosis and management of tropomyosin receptor kinase (TRK) fusion sarcomas: expert recommendations from the World Sarcoma Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 7. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. ptglab.com [ptglab.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Next-Generation TRK Inhibitors: A Guide for Researchers
The landscape of cancer therapy has been significantly advanced by the development of targeted inhibitors against neurotrophic receptor tyrosine kinase (NTRK) gene fusions. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown remarkable efficacy, the emergence of acquired resistance has necessitated the development of next-generation inhibitors. This guide provides a comprehensive head-to-head comparison of these next-generation TRK inhibitors, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.
Introduction to TRK Signaling and Resistance
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Chromosomal rearrangements involving these genes can lead to fusion proteins with constitutively active kinase domains, driving oncogenesis in a wide range of tumor types.
First-generation TRK inhibitors, larotrectinib and entrectinib, have demonstrated high response rates in patients with NTRK fusion-positive cancers. However, acquired resistance, primarily through on-target mutations in the TRK kinase domain, can limit their long-term efficacy. These mutations often occur in three key regions: the solvent front, the gatekeeper residue, and the xDFG motif.
Next-generation TRK inhibitors have been specifically designed to overcome these resistance mechanisms. This guide will focus on a comparative analysis of the most prominent next-generation inhibitors: repotrectinib and selitrectinib, alongside emerging agents such as zurletrectinib (ICP-723), PBI-200, and SIM1803-1A.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency of first and next-generation TRK inhibitors against wild-type TRK kinases and various resistance mutations. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 1: Inhibitory Activity (IC50, nM) Against Wild-Type TRK Kinases
| Inhibitor | TRKA | TRKB | TRKC |
| Larotrectinib | 5 | 11 | 7 |
| Entrectinib | 1 | 3 | 5 |
| Repotrectinib | <1 | <1 | <1 |
| Selitrectinib | 1 | 1 | 1 |
| Zurletrectinib (ICP-723) | <1 | <1 | <1 |
| PBI-200 | 0.45 | 2.2 | 1.9 |
| SIM1803-1A | 3.64 | - | 0.07 |
Table 2: Inhibitory Activity (IC50, nM) Against TRK Resistance Mutations
| Mutation | Larotrectinib | Entrectinib | Repotrectinib | Selitrectinib | Zurletrectinib (ICP-723) | PBI-200 | SIM1803-1A |
| Solvent Front | |||||||
| TRKA G595R | >1000 | >1000 | 3 | 10 | Potent | 3.4 | 1.24 |
| TRKC G623R | >1000 | >1000 | 4 | 2 | Potent | - | 5.03 |
| Gatekeeper | |||||||
| TRKA F589L | >1000 | >1000 | 3 | 41 | Reduced Activity | - | 0.9 (cellular) |
| TRKC F617L | - | - | - | - | Reduced Activity | - | - |
| xDFG Motif | |||||||
| TRKA G667C | >1000 | >1000 | 11.8 | 124 | Reduced Activity | 10 | 4.45 |
| TRKC G696A | - | - | 67.6 | 341 | Retains Activity | - | - |
Note: Data is compiled from multiple preclinical studies and variations may exist between different assays and experimental conditions. A dash (-) indicates that data was not available from the reviewed sources.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize next-generation TRK inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
This assay is used to determine the direct inhibitory activity of a compound against a purified kinase enzyme.
Principle: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase: Recombinant human TRKA, TRKB, or TRKC kinase is diluted in kinase buffer to the desired concentration (e.g., 5 nM).
-
Tracer: An Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor scaffold is diluted in kinase buffer. The optimal concentration is typically determined experimentally and is often close to the tracer's Kd for the kinase.
-
Antibody: A Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His) that recognizes the tag on the recombinant kinase is diluted in TR-FRET dilution buffer.
-
Test Compound: The inhibitor is serially diluted in DMSO and then further diluted in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO (control) to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
The emission ratio (665 nm / 615 nm) is calculated for each well.
-
The percent inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells harboring NTRK fusions.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cancer cell lines with known NTRK fusions (e.g., KM12 cells with a TPM3-NTRK1 fusion) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test inhibitor is serially diluted in culture medium from a concentrated stock solution in DMSO.
-
The culture medium is removed from the wells and replaced with medium containing the various concentrations of the inhibitor or DMSO (vehicle control).
-
The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for formazan crystal formation.
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of TRK inhibitors in a living organism.
Principle: Human cancer cells with NTRK fusions are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the TRK inhibitor, and tumor growth is monitored over time.
Detailed Methodology:
-
Animal Model and Cell Implantation:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used to prevent rejection of the human tumor cells.
-
A suspension of a human cancer cell line with a known NTRK fusion (e.g., 5 x 10^6 KM12 cells) in a suitable medium (e.g., a mixture of PBS and Matrigel) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation: *
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Trk Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of Tropomyosin receptor kinase (Trk) inhibitors, with a focus on the principles of kinase selectivity profiling. Due to the limited availability of public data for Trk-IN-28, this guide will utilize the well-characterized inhibitors Larotrectinib and Entrectinib as illustrative examples to benchmark the expected performance and analysis of a novel Trk inhibitor.
Introduction to Trk Inhibition and the Importance of Selectivity
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[2][3] This has led to the development of potent Trk inhibitors that have shown significant clinical benefit.[3][4]
However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] Consequently, achieving absolute selectivity for a kinase inhibitor is a significant challenge.[5][6] Off-target inhibition can lead to unforeseen side effects or even contribute to therapeutic efficacy in some contexts. Therefore, a thorough characterization of an inhibitor's cross-reactivity profile across the kinome is a critical step in its preclinical and clinical development.
Comparative Kinase Selectivity Profiles
To illustrate the comparative analysis of Trk inhibitor selectivity, this section presents hypothetical kinase profiling data for this compound alongside published data for Larotrectinib and Entrectinib. This data is typically generated from large-scale kinase screening panels.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 1µM) | Larotrectinib (% Inhibition @ 1µM) | Entrectinib (% Inhibition @ 1µM) |
| TrkA | 98 | >95 [7] | >95 [7] |
| TrkB | 97 | >95 [7] | >95 [7] |
| TrkC | 95 | >95 [7] | >95 [7] |
| ALK | 15 | <10 | >95[8] |
| ROS1 | 12 | <10 | >95[9] |
| JAK2 | 8 | <5 | 50-90[7] |
| FLT3 | 5 | <5 | >95[7] |
| MET | 18 | <10 | <50 |
| VEGFR2 | 25 | <10 | <50 |
| ABL1 | 7 | <5 | <50 |
Note: Data for this compound is hypothetical and for illustrative purposes only. Data for Larotrectinib and Entrectinib is based on published literature.
Interpretation of the Data:
As shown in the table, a highly selective inhibitor like Larotrectinib demonstrates potent inhibition of the Trk family kinases with minimal activity against a broad range of other kinases.[3][7] In contrast, Entrectinib is a multi-targeted inhibitor, potently inhibiting Trk kinases as well as ALK and ROS1.[8][9][10] It also shows some activity against other kinases like JAK2 and FLT3.[7] The hypothetical profile for this compound suggests a relatively selective inhibitor with some minor off-target activity that would warrant further investigation.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding the significance of cross-reactivity data.
Caption: The Trk signaling pathway, which is critical for neuronal function and can be hijacked in cancer.
Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols for Kinase Profiling
Accurate and reproducible data are the foundation of any comparative guide. Below are detailed methodologies for key experiments used to determine the cross-reactivity profile of kinase inhibitors.
Biochemical Kinase Profiling (Radiometric Assay)
This method is often considered the gold standard for quantifying kinase activity.
-
Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid solution
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in each well of a 96-well plate.
-
Add the test compound at a fixed concentration (e.g., 1µM) or in a dose-response range. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the DMSO control.[11]
-
Cell-Based Target Engagement (NanoBRET™ Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Objective: To quantify the apparent affinity of a test compound for a target kinase in a physiological context by measuring the displacement of a fluorescent tracer.
-
Materials:
-
Cells engineered to express a NanoLuc® luciferase-kinase fusion protein.
-
NanoBRET™ tracer that binds to the kinase of interest.
-
NanoBRET™ Nano-Glo® Substrate.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Optically clear 96-well or 384-well plates.
-
Luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Seed the engineered cells into the wells of a multi-well plate.
-
Add the test compound at various concentrations.
-
Add the NanoBRET™ tracer to the cells.
-
Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Measure the BRET signal (the ratio of light emitted by the tracer to the light emitted by the luciferase).
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound, and the data can be used to calculate an IC50 value for target engagement.[12]
-
Conclusion
The comprehensive profiling of a kinase inhibitor's cross-reactivity is a cornerstone of modern drug discovery. While specific data for this compound is not yet widely available, the principles and methodologies outlined in this guide, using Larotrectinib and Entrectinib as benchmarks, provide a robust framework for its evaluation. By employing a combination of biochemical and cell-based assays, researchers can build a detailed picture of an inhibitor's selectivity, enabling a more informed assessment of its therapeutic potential and safety profile. This rigorous approach is essential for the successful development of the next generation of targeted cancer therapies.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Larotrectinib in Patients With Tropomyosin Receptor Kinase Fusion–Positive Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the In Vivo Anti-Tumor Activity of Tropomyosin Receptor Kinase (Trk) Inhibitors
This guide provides a comparative analysis of the in vivo anti-tumor activity of prominent Tropomyosin Receptor Kinase (Trk) inhibitors, Larotrectinib and Entrectinib. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of these targeted therapies.
Introduction to Trk Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Chromosomal rearrangements involving these genes can lead to the formation of fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of adult and pediatric cancers.[1][2] Trk inhibitors are designed to block the ATP-binding site of these fusion proteins, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[3][4] This guide focuses on the in vivo validation of two leading Trk inhibitors, Larotrectinib and Entrectinib.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of Larotrectinib and Entrectinib in preclinical xenograft models.
Table 1: In Vivo Anti-Tumor Activity of Larotrectinib
| Cell Line/Tumor Type | NTRK Fusion | Animal Model | Dosage | Key Findings | Reference |
| Lung Adenocarcinoma Cell Line | MPRIP–NTRK1 | Mouse Xenograft | Not Specified | Significant reduction in tumor growth. | [3] |
| Colorectal Cancer Cell Line | TPM3-NTRK1 | Mouse Xenograft | Not Specified | Significant reduction in tumor growth. | [3] |
| Acute Myeloid Leukemia Cell Line | ETV6-NTRK3 | Mouse Xenograft | Not Specified | Significant reduction in tumor growth. | [3] |
| Various TRK Fusion-Positive Cancers | Various | Athymic Nude Mice | Not Specified | Dose-dependent tumor inhibition. | [4] |
Table 2: In Vivo Anti-Tumor Activity of Entrectinib
| Cell Line/Tumor Type | NTRK Fusion/Overexpression | Animal Model | Dosage | Key Findings | Reference |
| Neuroblastoma (SH-SY5Y cells) | TrkB overexpression | Athymic nu/nu Mice Xenograft | Not Specified | Significant tumor growth inhibition (p < 0.0001 for event-free survival). | [5][6] |
| Anaplastic Large Cell Lymphoma (Karpas-299) | ALK fusion | Mouse Xenograft | 30 or 60 mg/kg twice daily | Dose-dependent tumor growth inhibition. | [7] |
| Anaplastic Large Cell Lymphoma (SR-786) | ALK fusion | Mouse Xenograft | 30 or 60 mg/kg twice daily | Dose-dependent tumor growth inhibition. | [7] |
| Intracranial ALK-fusion-driven lung cancer | ALK fusion | Mouse Model | Not Specified | Increased survival benefit (57 days vs. 34 days, p < 5x10e-4). | [8][9] |
Signaling Pathway and Mechanism of Action
Trk inhibitors, such as Larotrectinib and Entrectinib, are competitive inhibitors of the ATP-binding site on the Trk kinase domain. This inhibition blocks the autophosphorylation of the Trk fusion protein and the subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival, including the MAPK, PI3K/AKT, and PLCγ pathways.[2][3]
Mechanism of Trk inhibitor action on downstream signaling pathways.
Experimental Protocols
Below are generalized experimental protocols for in vivo validation of Trk inhibitor anti-tumor activity based on published studies.
Neuroblastoma Xenograft Model for Entrectinib Evaluation[5][6]
-
Cell Line: SH-SY5Y human neuroblastoma cells stably transfected to overexpress TrkB are used.
-
Animal Model: Athymic (nu/nu) mice are typically used for these studies.
-
Tumor Implantation: A suspension of SH-SY5Y-TrkB cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Entrectinib is administered orally. A vehicle control (e.g., 0.5% methylcellulose) is given to the control group.[10]
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition. Event-free survival can also be monitored.[5][6]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the inhibition of TrkB phosphorylation and downstream signaling proteins (e.g., p-PLCγ, p-Akt, p-Erk) via Western blot.[6]
General Workflow for In Vivo Validation of Trk Inhibitors
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel Trk inhibitor.
A typical experimental workflow for in vivo validation.
Conclusion
The in vivo data for Larotrectinib and Entrectinib provide strong preclinical evidence for their anti-tumor activity in cancers driven by NTRK gene fusions. Both agents have demonstrated significant tumor growth inhibition in various xenograft models.[3][6] Entrectinib has the additional characteristic of being able to penetrate the central nervous system, showing efficacy against brain metastases.[8][9] These preclinical findings have been foundational for the successful clinical development and approval of these drugs, underscoring the value of robust in vivo validation in targeted therapy research.[11]
References
- 1. gene.com [gene.com]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
A Comparative Guide: Pan-TRK Antibodies in Immunohistochemistry for TRK Fusion Detection
For researchers, scientists, and drug development professionals, the accurate detection of Tropomyosin Receptor Kinase (TRK) fusion proteins is paramount for advancing targeted cancer therapies. While various methods exist, Immunohistochemistry (IHC) using pan-TRK antibodies has emerged as a valuable screening tool. This guide provides a comprehensive overview of the performance of pan-TRK antibodies in IHC and clarifies the role of small molecule inhibitors, such as Trk-IN-28, in the context of TRK research.
Understanding the Tools: Pan-TRK Antibodies vs. This compound
A direct comparison of this compound and pan-TRK antibodies for Immunohistochemistry (IHC) is not feasible as they are fundamentally different tools with distinct applications in TRK-related research.
-
Pan-TRK Antibodies: These are immunological reagents designed specifically for the detection of TRK proteins (TRKA, TRKB, and TRKC) within tissue samples via IHC. They bind to specific epitopes on the TRK proteins, allowing for the visualization of protein expression and localization within the cellular and tissue context. Several pan-TRK antibody clones are commercially available and have been extensively validated for IHC applications.
-
This compound: This is a potent, small molecule inhibitor of TRK kinases.[1][2] Its function is to block the catalytic activity of TRK proteins, thereby inhibiting downstream signaling pathways.[1][2] this compound is a valuable tool for in vitro and in vivo studies aimed at understanding the biological consequences of TRK inhibition and for preclinical drug development. However, it is not designed or validated for use as a detection reagent in IHC. There are no established protocols or data to support its use for staining and visualizing TRK proteins in tissue sections.
Therefore, this guide will focus on the well-established application of pan-TRK antibodies in IHC for the detection of TRK fusion proteins, providing a valuable resource for researchers utilizing this technique.
Performance of Pan-TRK Antibodies in IHC
Pan-TRK IHC is widely used as a screening method to identify tumors harboring NTRK gene fusions, which are oncogenic drivers in a variety of adult and pediatric cancers. The expression of the fusion protein often leads to its overexpression, making it detectable by IHC.
Quantitative Data Summary
The performance of pan-TRK antibodies in IHC is typically evaluated based on their sensitivity and specificity for detecting NTRK gene fusions, which are confirmed by molecular methods like next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH). The table below summarizes the performance of a commonly used pan-TRK antibody clone, EPR17341.
| Performance Metric | Reported Value | Source |
| Sensitivity | 95.2% - 100% | [3] |
| Specificity | 88% - 100% | [3] |
| Overall Concordance with Molecular Testing | 89% |
Note: Sensitivity and specificity can vary depending on the tumor type, the specific NTRK gene fusion partner, and the scoring criteria used. For instance, some studies have reported lower sensitivity for detecting NTRK3 fusions.
Staining Patterns
The subcellular localization of pan-TRK IHC staining can provide clues about the specific NTRK fusion partner. Common staining patterns include:
-
Cytoplasmic: The most frequent pattern observed.[3]
-
Nuclear: Often associated with ETV6-NTRK3 fusions.[3]
-
Membranous: Can be seen with fusion partners like TPM3 and LMNA.
-
Punctate: A less common pattern that may be observed.[3]
It is crucial to be aware of potential pitfalls, as wild-type TRK expression in normal tissues (e.g., neural tissue) and non-specific staining can lead to false-positive results.[3]
Experimental Protocols
Below is a generalized experimental protocol for pan-TRK IHC. It is essential to consult the specific datasheet for the antibody clone being used for detailed instructions.
Pan-TRK IHC Staining Procedure (Example)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a high pH buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker or water bath.
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution.
-
Protein Block: Non-specific antibody binding is blocked by incubating with a protein blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with the pan-TRK primary antibody at the recommended dilution and for the specified duration (e.g., 1 hour at room temperature).
-
Detection System: A polymer-based detection system with horseradish peroxidase (HRP) is commonly used.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and xylene and coverslipped with a permanent mounting medium.
Visualizing Key Processes
TRK Signaling Pathway
The following diagram illustrates the canonical TRK signaling pathway, which is constitutively activated by oncogenic NTRK gene fusions.
Caption: TRK fusion protein signaling cascade.
Experimental Workflow for Pan-TRK IHC
This diagram outlines the major steps in the Immunohistochemistry workflow for detecting TRK fusion proteins.
Caption: Pan-TRK IHC experimental workflow.
Conclusion
Pan-TRK IHC is a valuable and widely implemented screening tool for the identification of tumors harboring NTRK gene fusions. Its utility lies in its cost-effectiveness and rapid turnaround time, which allows for the efficient triage of cases for confirmatory molecular testing. While pan-TRK IHC demonstrates good overall sensitivity and specificity, pathologists and researchers must be cognizant of the varied staining patterns and the potential for false-positive and false-negative results. In contrast, small molecule inhibitors like this compound are powerful research tools for studying TRK biology and are not suited for protein detection in IHC. A thorough understanding of the principles and limitations of pan-TRK IHC is essential for its appropriate application in both research and clinical settings.
References
Safety Operating Guide
Navigating the Safe Disposal of Trk-IN-28: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Trk-IN-28, a potent TRK inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for its disposal based on its chemical properties and general laboratory safety protocols.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area before proceeding with any disposal protocol.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's nature and potential hazards.
| Property | Value |
| Molecular Formula | C₂₇H₂₅F₂N₇ |
| Molecular Weight | 485.53 g/mol |
| Physical Form | Solid |
General Safety Precautions and Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule, appropriate personal protective equipment should be worn at all times when handling the compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always adhere to your local and institutional regulations.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for "this compound and associated contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Handling Solid Waste:
-
Carefully collect any solid this compound waste, including unused compound and contaminated items such as weighing paper and disposable labware.
-
Place all solid waste into the designated, sealed waste container.
-
-
Handling Liquid Waste:
-
For solutions containing this compound, collect the liquid waste in a compatible, sealed, and clearly labeled container.
-
Avoid disposing of liquid waste containing this compound down the drain.
-
-
Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated. Consult your EHS guidelines for appropriate decontamination procedures, which may involve rinsing with a suitable solvent that is then collected as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the this compound waste. The EHS department will work with a licensed hazardous waste disposal vendor.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principles of chemical waste management apply. The key "experiment" in this context is the safe and compliant disposal of a research chemical. The methodology involves the careful collection, segregation, and containment of all waste materials that have come into contact with the compound, followed by transfer to a certified hazardous waste management facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your local EHS experts, you can ensure the safe and responsible management of this compound waste in your laboratory.
Personal protective equipment for handling Trk-IN-28
Essential Safety and Handling Guide for Trk-IN-28
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent Trk kinase inhibitor. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor intended for laboratory use, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound in its solid form and when in solution.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Nitrile gloves (double-gloving recommended)- Disposable lab coat- Safety glasses with side shields or safety gogglesSecondary (in addition to primary for increased protection): - Face shield- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) for highly potent compounds or when generating aerosols) |
| Handling Solutions (Preparing, Dispensing) | Primary: - Nitrile gloves- Disposable lab coat- Safety glasses with side shields or safety gogglesSecondary (in addition to primary for increased protection): - Face shield (especially when handling larger volumes or volatile solvents) |
| General Laboratory Work | Minimum: - Lab coat- Safety glasses- Appropriate gloves |
Operational Plan: Handling and Storage
2.1. Engineering Controls
-
Ventilation: All handling of solid this compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory specifically for the handling of potent compounds like this compound. This area should be clearly marked.
2.2. Procedural Guidance for Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering the surface with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance within a chemical fume hood.
-
To minimize the generation of airborne particles, handle the solid compound gently.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
-
Solubilization:
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely before vortexing or sonicating to dissolve the compound.
-
-
Aliquoting and Dilutions:
-
Perform all dilutions within the chemical fume hood.
-
Use positive displacement pipettes for accurate handling of small volumes and to prevent aerosol generation.
-
-
Storage:
-
Store the solid compound and stock solutions in clearly labeled, tightly sealed containers.
-
Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C or -80°C to ensure stability.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, weighing boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
3.2. Disposal Procedure
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic").
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.
-
Institutional Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
General Protocol for an In Vitro Kinase Assay
This protocol outlines a general workflow for assessing the inhibitory activity of this compound against a target Trk kinase in a biochemical assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the this compound stock solution to create a range of concentrations for testing.
-
Prepare the kinase reaction buffer containing the Trk kinase, a suitable substrate (e.g., a peptide or protein substrate), and ATP.
-
-
Assay Procedure:
-
In a multi-well plate, add the diluted this compound solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity. The detection method will depend on the assay format (e.g., luminescence-based ATP detection, fluorescence-based detection of a phosphorylated substrate, or radiometric detection).
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Trk Signaling Pathway
The following diagram illustrates the major signaling pathways activated by Trk receptors. This compound acts by inhibiting the kinase activity of these receptors, thereby blocking downstream signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
